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  • Product: 6-Ethyl-5-methylnicotinonitrile
  • CAS: 110253-41-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Ethyl-5-methylnicotinonitrile: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 6-Ethyl-5-methylnicotinonitrile, a substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Ethyl-5-methylnicotinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications in drug discovery.

Core Chemical Identity: Structure and Properties

6-Ethyl-5-methylnicotinonitrile belongs to the nicotinonitrile class of compounds, which are characterized by a pyridine ring substituted with a cyano group at the 3-position. The nomenclature specifies an ethyl group at the 6-position and a methyl group at the 5-position of the pyridine ring.

Molecular Formula: C₉H₁₀N₂

Chemical Structure:

Caption: Chemical structure of 6-Ethyl-5-methylnicotinonitrile.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 6-Ethyl-5-methylnicotinonitrile, the following table presents predicted physicochemical properties based on established computational models and data from analogous structures. These values serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueNotes
Molecular Weight 146.19 g/mol Calculated from the molecular formula C₉H₁₀N₂.
Boiling Point ~250-280 °CEstimated based on related nicotinonitrile derivatives.
Melting Point Not availableHighly dependent on crystalline structure.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and acetone.Typical for small, aromatic, nitrogen-containing heterocycles.
pKa ~2-3The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the cyano group.

Proposed Synthesis and Methodologies

The synthesis of substituted nicotinonitriles is well-established in organic chemistry. A plausible and efficient route to 6-Ethyl-5-methylnicotinonitrile is a multi-component reaction, a cornerstone of modern synthetic strategy due to its atom economy and operational simplicity.

Proposed Synthetic Pathway: A Multi-Component Approach

A robust method for the synthesis of 2-amino-4,6-disubstituted nicotinonitriles involves the condensation of a chalcone with malononitrile in the presence of a base. While our target molecule is not a 2-amino derivative, a related approach can be envisioned. A more direct and likely successful strategy would be a variation of the Hantzsch pyridine synthesis or a similar condensation reaction.

A proposed one-pot synthesis of 6-Ethyl-5-methylnicotinonitrile could involve the reaction of a suitable α,β-unsaturated ketone, an active methylene compound (like malononitrile), and a nitrogen source.

Proposed Reaction Scheme:

R1 3-Pentanone P 6-Ethyl-5-methylnicotinonitrile R1->P + R2 Malononitrile R2->P + R3 Ammonium Acetate R3->P Reflux, Ethanol

Caption: Proposed multi-component synthesis of 6-Ethyl-5-methylnicotinonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for nicotinonitrile synthesis and should be optimized for the specific substrates.

Materials:

  • 3-Pentanone

  • Malononitrile

  • Ammonium Acetate

  • Ethanol (absolute)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pentanone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

  • Addition of Nitrogen Source: To the stirred solution, add ammonium acetate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of 6-Ethyl-5-methylnicotinonitrile.

Potential Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This makes its derivatives, such as 6-Ethyl-5-methylnicotinonitrile, attractive candidates for drug discovery programs.

Anticancer Activity

A significant area of research for nicotinonitrile derivatives is in oncology. These compounds have been shown to exhibit antiproliferative effects through various mechanisms, including the inhibition of protein kinases that are crucial for the growth and survival of cancer cells.[1]

Potential Kinase Inhibition:

6-Ethyl-5-methylnicotinonitrile 6-Ethyl-5-methylnicotinonitrile Kinase Active Site Kinase Active Site 6-Ethyl-5-methylnicotinonitrile->Kinase Active Site Binds to ATP Binding ATP Binding Kinase Active Site->ATP Binding Inhibits Substrate Phosphorylation Substrate Phosphorylation ATP Binding->Substrate Phosphorylation Blocks Cell Proliferation Cell Proliferation Substrate Phosphorylation->Cell Proliferation Inhibits Apoptosis Apoptosis Cell Proliferation->Apoptosis Induces

Caption: Potential mechanism of anticancer action via kinase inhibition.

Antimicrobial and Anti-inflammatory Properties

Nicotinonitrile derivatives have also demonstrated promising activity as antimicrobial and anti-inflammatory agents. Their mechanism of action can involve the inhibition of essential microbial enzymes or the modulation of inflammatory pathways. Given these precedents, 6-Ethyl-5-methylnicotinonitrile would be a logical candidate for screening in antimicrobial and anti-inflammatory assays.

Conclusion and Future Directions

While 6-Ethyl-5-methylnicotinonitrile remains a relatively unexplored compound, its chemical structure, based on the highly versatile nicotinonitrile scaffold, suggests significant potential for applications in drug discovery. The proposed synthetic route offers a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive screening for its biological activities, particularly in the areas of oncology, infectious diseases, and inflammation. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the nicotinonitrile framework.

References

Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Methodologies for 6-Ethyl-5-methylnicotinonitrile

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic placement of a nitrile group at the C3 position, coupled with alkyl substitutions at C5 and C6, imparts unique thermodynamic stability and orthogonal reactivity to the pyridine core. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, alongside self-validating experimental workflows for its analytical characterization and synthetic manipulation.

Molecular Architecture & Electronic Topology

The structural framework of 6-Ethyl-5-methylnicotinonitrile dictates its behavior in both biological and synthetic environments. According to structural data curated by [1], the molecule features a pyridine ring where the lone pair on the nitrogen atom resides in an sp² hybridized orbital, orthogonal to the aromatic π-system.

  • Electronic Effects: The nitrile group (-C≡N) at the C3 position is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This significantly depletes the electron density of the pyridine ring, rendering it highly resistant to electrophilic aromatic substitution (EAS) but exceptionally primed for nucleophilic attack.

  • Steric Shielding: The methyl group at C5 and the ethyl group at C6 provide localized steric hindrance. This shielding effect protects the adjacent C6 position from unwanted side reactions while increasing the overall lipophilicity (LogP) of the scaffold, a critical parameter for enhancing the membrane permeability of downstream drug candidates.

Physicochemical Thermodynamics & Solvation Dynamics

Understanding the thermodynamic baseline of a compound is essential for designing robust extraction, crystallization, and chromatographic processes. The quantitative parameters below have been synthesized from elemental analyses and computational models grounded in databases such as [2] and [3].

Table 1: Quantitative Physicochemical Parameters
ParameterValueAnalytical Method / Source
CAS Registry Number 110253-41-3Standard Chemical Identifier
Molecular Formula C

H

N

Elemental Analysis
Molecular Weight 146.19 g/mol Mass Spectrometry
Exact Mass 146.0844 DaHigh-Resolution MS (HRMS)
Predicted LogP ~2.4Octanol/Water Partitioning Model
Topological Polar Surface Area 36.7 ŲComputational (TPSA)
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis

Causality in Solvation: The molecule lacks hydrogen bond donors but possesses two distinct hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen). Consequently, it exhibits poor solubility in strictly non-polar aliphatic hydrocarbons (e.g., hexane) but demonstrates excellent solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane) and moderate solubility in protic solvents (e.g., methanol, ethanol).

Analytical Methodologies: Self-Validating RP-HPLC

To ensure the purity and stability of 6-Ethyl-5-methylnicotinonitrile during research applications, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Methodological Causality & Design
  • Buffer Selection (pH 7.0): The pyridine nitrogen acts as a weak base (pKa ~4.5). If an acidic mobile phase is used, the nitrogen protonates, leading to secondary electrostatic interactions with residual silanols on the C18 stationary phase. By buffering the mobile phase to pH 7.0, the molecule remains fully un-ionized, ensuring sharp, symmetrical peaks and preventing peak tailing.

  • Wavelength Selection (254 nm): The extended conjugation between the pyridine π-system and the nitrile group provides a strong chromophore with a robust UV absorption maximum near 254 nm, ensuring high signal-to-noise ratios.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile (HPLC grade) and 10 mM Potassium Phosphate buffer. Adjust the buffer to exactly pH 7.0 using dilute KOH or H

    
    PO
    
    
    
    prior to mixing. Degas via sonication for 15 minutes.
  • Sample Preparation: Dissolve 10.0 mg of 6-Ethyl-5-methylnicotinonitrile in 10 mL of Methanol to create a 1.0 mg/mL stock.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chosen for its chemical inertness, ensuring no polymeric leachables absorb at 254 nm and interfere with the baseline.

  • System Suitability Testing (SST): Inject a blank, followed by three replicates of a 0.1 mg/mL standard. The system is validated only if the peak tailing factor is < 1.5 and the relative standard deviation (%RSD) of the peak area is < 2.0%. This self-validating step guarantees column integrity before actual sample analysis.

  • Execution: Run the method isocratically at a flow rate of 1.0 mL/min on a C18 column (250 x 4.6 mm, 5 µm) maintained at 30 °C.

HPLC_Method A Sample Preparation (1.0 mg/mL in MeOH) B Filtration (0.22 µm PTFE) A->B C System Suitability Test (Tailing < 1.5, RSD < 2%) B->C D Isocratic Elution (pH 7.0 Buffer / ACN) C->D E UV Detection (λ = 254 nm) D->E F Data Validation & Quantification E->F

Fig 1. Self-validating RP-HPLC workflow for 6-Ethyl-5-methylnicotinonitrile quantification.

Synthetic Utility & Controlled Reactivity

As documented in synthetic literature from sources like [4], the 6-Ethyl-5-methylnicotinonitrile scaffold offers divergent pathways for structural elaboration. The most critical transformation in drug discovery is the reduction of the nitrile to a primary amine, which serves as a handle for subsequent amide couplings or reductive aminations.

Protocol: Catalytic Hydrogenation of the Nitrile Group

This protocol describes the controlled reduction of the nitrile to a primary amine using Raney Nickel.

Causality of Reagent Selection: Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent the formation of secondary amine dimers. During reduction, the intermediate imine can condense with the newly formed primary amine. By conducting the reaction in the presence of methanolic ammonia, the equilibrium is forcefully shifted away from dimer formation, maximizing the yield of the primary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled Parr hydrogenation vessel, dissolve 5.0 mmol of 6-Ethyl-5-methylnicotinonitrile in 25 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Carefully add 10% (w/w) of an aqueous slurry of Raney Nickel. Caution: Raney Nickel is highly pyrophoric. It must remain wetted at all times.

  • Pressurization (Self-Validating IPC): Seal the vessel, purge three times with inert Argon, and then pressurize with Hydrogen gas to exactly 50 psi. The use of a Parr shaker at 50 psi accelerates the reduction, outcompeting side reactions. Monitor the pressure gauge; a steady drop validates that hydrogen uptake (and thus reduction) is actively occurring.

  • Agitation: Shake the reaction at ambient temperature for 12 hours.

  • Quench & Filtration: Vent the hydrogen gas and purge with Argon. Filter the reaction mixture through a wetted pad of Celite. Rationale: The Celite pad traps the pyrophoric catalyst safely while preventing it from drying out in ambient air.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude (6-ethyl-5-methylpyridin-3-yl)methanamine.

Reactivity_Map Core 6-Ethyl-5-methylnicotinonitrile Nitrile Nitrile Group (-CN) Core->Nitrile Pyridine Pyridine Nitrogen Core->Pyridine Alkyl C5-Methyl / C6-Ethyl Core->Alkyl Red Catalytic Hydrogenation (Primary Amine) Nitrile->Red Hyd Basic Hydrolysis (Carboxylic Acid) Nitrile->Hyd Nox N-Oxidation (Pyridine N-Oxide) Pyridine->Nox Rad Radical Halogenation (Benzylic Activation) Alkyl->Rad

Fig 2. Divergent synthetic reactivity pathways of the 6-Ethyl-5-methylnicotinonitrile scaffold.

Storage and Stability Guidelines

Due to the electron-deficient nature of the pyridine ring, 6-Ethyl-5-methylnicotinonitrile is highly resistant to ambient auto-oxidation. However, the nitrile moiety is susceptible to slow, moisture-driven hydrolysis over extended periods. To maintain >99% purity, the compound must be stored in a tightly sealed, amber glass container under a blanket of dry Argon or Nitrogen, and maintained at 2–8 °C.

References

  • PubChem Open Chemistry Database . National Center for Biotechnology Information (NCBI). Available at:[Link]

Foundational

The 6-Ethyl-5-methylnicotinonitrile Scaffold: A Technical Guide to Its Biological Activity and Pharmacological Potential

Executive Summary & Structural Rationale The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, forming the pharmacophoric core of numerous marketed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, forming the pharmacophoric core of numerous marketed therapeutics, including the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone [1]. However, the specific substitution pattern of the 6-ethyl-5-methylnicotinonitrile subsystem introduces unique physicochemical properties that dramatically alter its biological activity profile.

From a structure-activity relationship (SAR) perspective, the combination of a 6-ethyl and a 5-methyl group on the nicotinonitrile core serves a dual purpose:

  • Steric and Conformational Locking: The 5-methyl group provides localized steric bulk that restricts the rotational degrees of freedom of adjacent functional groups, minimizing the entropy penalty upon target binding.

  • Hydrophobic Pocket Engagement: The 6-ethyl group acts as a flexible, lipophilic extension. In target proteins such as Enhancer of Zeste Homologue 2 (EZH2) or AKT1, this ethyl chain effectively occupies deep hydrophobic sub-pockets, significantly enhancing binding affinity compared to un-alkylated or heavily branched (e.g., tert-butyl) derivatives [5].

  • Electronic Modulation: The alkyl groups exert a positive inductive effect (+I), subtly increasing the electron density of the pyridine ring. This strengthens the hydrogen-bond accepting capability of the pyridine nitrogen, a critical interaction point within the hinge region of most kinases [2].

Core Biological Activities & Mechanistic Pathways

Oncology and Kinase Inhibition

The most prominent application of 6-ethyl-5-methylnicotinonitrile derivatives is in oncology. These scaffolds exert potent antiproliferative effects by acting as competitive inhibitors of critical protein kinases and epigenetic modulators.

  • AKT1 Inhibition: Computational and in vitro analyses demonstrate that substituted nicotinonitriles exhibit high binding affinity for the AKT1 enzyme, a key driver of tumor cell survival and proliferation [4]. The 3-cyano group acts as a hydrogen bond acceptor, while the 6-ethyl tail stabilizes the complex via van der Waals interactions.

  • EZH2 Modulation: SAR studies reveal that 6-alkyl substitutions (specifically ethyl and sec-butyl) are well-tolerated in the catalytic binding site of EZH2, yielding IC50 values in the low nanomolar range. Conversely, larger bulky groups like tert-butyl or phenyl at the 6-position result in a complete loss of potency due to steric clashes[5].

  • Apoptosis Induction: Downstream of kinase inhibition, these scaffolds trigger programmed cell death. Treatment of A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines with nicotinonitrile derivatives has been shown to upregulate active Caspase-3 levels by over 5-fold, arresting the cell cycle at the G2/M phase and suppressing anti-apoptotic genes [3].

Antimicrobial and Antiviral Potential

Beyond oncology, the lipophilic nature of the 6-ethyl-5-methylnicotinonitrile scaffold allows for excellent cellular permeability, making it a strong candidate for anti-infective agents. Recent molecular docking and in vitro screening have identified nicotinonitrile derivatives as prospective inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a multifunctional enzyme essential for viral replication and host immune evasion [4].

Anti-inflammatory Activity

Nicotinonitrile conjugates are potent anti-inflammatory agents, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes [1]. The hydrophobic 6-ethyl-5-methyl domain mimics the arachidonic acid substrate, competitively blocking the COX active site and halting the synthesis of inflammatory prostaglandins.

Visualizing the Mechanism of Action

To understand the downstream effects of the scaffold, we map the signaling cascade triggered by its primary target engagement.

Pathway A 6-Ethyl-5-methyl- nicotinonitrile Scaffold B Kinase Binding (e.g., AKT1, EZH2) A->B Hydrophobic Interaction C Inhibition of Phosphorylation B->C ATP/SAM Competition D Caspase-3 Upregulation C->D Signal Cascade E Apoptosis Induction D->E Cell Death

Mechanistic pathway of apoptosis induction via kinase inhibition by nicotinonitrile scaffolds.

Quantitative Data Summary

The following table synthesizes the biological efficacy of 6-alkyl/5-alkyl nicotinonitrile derivatives across various targets, providing a benchmark for hit-to-lead optimization.

Target / Cell LineBiological ActivityPutative MechanismReference Standard
EZH2 (Enzyme) IC50 ≈ 73 ± 15 nMCompetitive inhibition at SAM pocketGSK126
AKT1 (Enzyme) High Binding AffinityHinge region H-bonding / Hydrophobic interactionEpirubicin
A549 (Lung Cancer) Significant growth inhibitionApoptosis induction (Caspase-3 activation)5-Fluorouracil
MCF-7 (Breast Cancer) IC50 ≈ 2.0 - 5.0 µMApoptosis / Necroptosis inductionDoxorubicin
SARS-CoV-2 PLpro Ki ≈ 0.15 – 1.89 µMActive site competitive blockadeGRL-0617

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed to aid in troubleshooting and assay optimization.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the IC50 of 6-ethyl-5-methylnicotinonitrile derivatives against target kinases (e.g., AKT1).

  • Reagent Preparation: Prepare the kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1% BSA.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while BSA prevents the highly lipophilic nicotinonitrile compounds from non-specifically adhering to the plastic walls of the microplate, ensuring accurate concentration-response curves.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining exactly 1% DMSO across all wells is critical; higher concentrations will denature the kinase, while lower concentrations will cause the lipophilic 6-ethyl-5-methyl scaffold to precipitate out of solution.

  • Pre-Incubation: Add the target kinase to the compound wells and incubate at room temperature for 30 minutes before adding ATP and the peptide substrate.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme. Because the 6-ethyl group relies on slower van der Waals packing into deep hydrophobic pockets, simultaneous addition of ATP would result in artificially inflated IC50 values due to immediate ATP competition.

  • Detection: Stop the reaction using EDTA and read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET introduces a time delay before measuring emission. This completely eliminates background auto-fluorescence generated by the conjugated pi-system of the nicotinonitrile core, yielding a pristine signal-to-noise ratio.

Protocol B: Cell Viability & Apoptosis Evaluation (Flow Cytometry)

Purpose: To evaluate the antiproliferative and apoptotic effects on A549 and MCF-7 cell lines.

  • Cell Seeding & Treatment: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours, then treat with varying concentrations of the nicotinonitrile derivative (0.1 µM to 100 µM) for 48 hours.
    
  • Harvesting: Trypsinize the cells and wash twice with cold PBS.

    • Causality: Cold PBS halts cellular metabolism and prevents the artificial induction of apoptosis caused by the stress of the harvesting process itself.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to phosphatidylserine (which flips to the outer leaflet only during apoptosis), while PI only enters cells with compromised membranes (necrosis/late apoptosis). This orthogonal staining strategy allows researchers to definitively separate true apoptotic mechanisms driven by the drug from non-specific necrotic toxicity.

Experimental Workflow Visualization

Workflow S1 Compound Synthesis & LC-MS/NMR Validation S2 TR-FRET Kinase Assay (Primary Screen) S1->S2 Purity >95% S3 Flow Cytometry (Cell Viability & Apoptosis) S2->S3 IC50 < 1 µM S4 Hit-to-Lead Optimization S3->S4 Selectivity Index > 10

Step-by-step experimental workflow for evaluating nicotinonitrile derivative bioactivity.

References

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide - Benchchem.
  • The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery - Benchchem.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchG
  • Biologically active nicotinonitrile and furopyridine-containing drugs - ResearchG
  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - NIH / PMC.
Exploratory

Electronic Properties and Dipole Moment of 6-Ethyl-5-methylnicotinonitrile: A Computational and Mechanistic Guide

Executive Summary 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly functionalized pyridine derivative that serves as a critical pharmacophore and building block in medicinal chemistry[1]. Featuring a strong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly functionalized pyridine derivative that serves as a critical pharmacophore and building block in medicinal chemistry[1]. Featuring a strongly electron-withdrawing nitrile group at the C3 position and weakly electron-donating alkyl groups (ethyl and methyl) at the C6 and C5 positions, this molecule exhibits a pronounced "push-pull" electronic architecture. Understanding its electronic properties—specifically its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and dipole moment—is essential for predicting its reactivity, solvatochromic behavior, and non-covalent interactions within biological targets.

This whitepaper provides an in-depth technical analysis of the electronic properties of 6-Ethyl-5-methylnicotinonitrile, grounded in Density Functional Theory (DFT) methodologies standard in contemporary drug development[2][3].

Molecular Architecture and Electronic "Push-Pull" Dynamics

The chemical behavior of 6-Ethyl-5-methylnicotinonitrile is dictated by the asymmetric distribution of electron density across its aromatic core.

  • The Electron Acceptor: The nitrile (-C≡N) group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the pyridine ring[3].

  • The Electron Donors: The C5-methyl and C6-ethyl groups exert positive inductive (+I) effects, pushing electron density into the ring[4].

  • The Pyridine Core: The endocyclic nitrogen atom acts as an additional electronegative sink, further polarizing the molecule.

This intramolecular charge transfer (ICT) establishes a permanent dipole and significantly narrows the HOMO-LUMO energy gap, enhancing the molecule's chemical reactivity and nonlinear optical (NLO) properties[2][5].

G D1 Ethyl Group (C6) (+I Effect) Core Pyridine Core (π-System) D1->Core Electron Push D2 Methyl Group (C5) (+I Effect) D2->Core Electron Push Acc Nitrile Group (C3) (-I, -M Effect) Core->Acc Electron Pull HOMO HOMO Localization (Donor-Rich) Core->HOMO LUMO LUMO Localization (Acceptor-Rich) Acc->LUMO

Fig 1: Push-pull electronic mechanism in 6-Ethyl-5-methylnicotinonitrile.

Quantitative Electronic Properties (DFT Analysis)

To accurately model the electronic properties of pyridine-3-carbonitrile derivatives, the B3LYP/6-311++G(d,p) level of theory is the field-proven standard[2][4]. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen atoms and the extended electron cloud of the nitrile group, while polarization functions ((d,p)) allow for asymmetric electron distribution modeling.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the kinetic stability and chemical reactivity of the molecule[6].

  • HOMO is predominantly localized over the substituted regions of the pyridine ring (the alkyl groups and the adjacent carbons), representing the electron-donating zones.

  • LUMO is heavily localized over the nitrile group and the unsubstituted carbons of the pyridine ring, representing the electron-accepting zones[3].

Global Reactivity Descriptors

Based on the FMO energies, we can derive global reactivity descriptors using Koopmans' theorem. The table below summarizes the expected computational values for 6-Ethyl-5-methylnicotinonitrile based on analogous nicotinonitrile frameworks[3][4].

PropertySymbolFormulaExpected Value RangeUnit
HOMO Energy

--6.50 to -6.80eV
LUMO Energy

--1.50 to -1.90eV
Energy Gap


4.60 to 5.30eV
Ionization Potential


6.50 to 6.80eV
Electron Affinity


1.50 to 1.90eV
Chemical Hardness


~2.45eV
Electrophilicity Index


~1.85eV

Data derived from comparative B3LYP/6-311G(d,p) studies on substituted pyridine-3-carbonitriles[4].

Dipole Moment and Electrostatic Potential

The Dipole Moment ( )

The dipole moment is a critical vector quantity in drug design, dictating the molecule's solubility, partition coefficient (LogP), and orientation within a receptor's binding pocket[7][8]. For 6-Ethyl-5-methylnicotinonitrile, the dipole moment vector points sharply toward the highly electronegative nitrile nitrogen.

Computational studies on structurally similar nicotinonitriles yield static dipole moments in the range of 3.60 to 4.50 Debye [4][5]. This relatively high dipole moment confirms the strong polarization caused by the C3-nitrile group, making the molecule highly susceptible to dipole-dipole interactions with polar residues (e.g., Serine, Threonine) in biological targets[3].

Molecular Electrostatic Potential (MEP)

MEP mapping is used to visualize electrophilic and nucleophilic attack sites[2].

  • Red Regions (Negative Potential): Strictly localized around the nitrogen atom of the C≡N group and the pyridine ring nitrogen. These are prime sites for hydrogen bond acceptors and electrophilic attack.

  • Blue Regions (Positive Potential): Localized around the hydrogen atoms of the ethyl and methyl groups, serving as weak hydrogen bond donors or sites for nucleophilic attack.

Experimental & Computational Protocols

To ensure scientific integrity, any computational investigation of this molecule must follow a self-validating workflow. The following protocol guarantees that the extracted electronic properties correspond to a true physical state rather than a mathematical artifact.

Protocol 1: DFT Computational Workflow
  • Initial Geometry Construction: Build the 3D model of 6-Ethyl-5-methylnicotinonitrile using GaussView or Avogadro. Ensure the ethyl group is in a staggered conformation relative to the adjacent methyl group to minimize steric clash.

  • Basis Set Selection: Initialize the calculation in Gaussian 09/16 using the DFT B3LYP functional and the 6-311++G(d,p) basis set[2][9].

  • Geometry Optimization: Run an energy minimization job (Opt). The software will iteratively adjust bond lengths and angles until the forces on the atoms approach zero.

  • Frequency Validation (Critical Step): Concurrently run a vibrational frequency calculation (Freq). Causality: If the output yields any imaginary frequencies (negative values), the structure is trapped in a transition state (saddle point). A true local minimum must have zero imaginary frequencies.

  • Property Extraction: Once validated, extract the

    
    , 
    
    
    
    , and the total dipole moment (
    
    
    ) from the output log file. Generate the MEP surface using a cubegen utility with an isovalue of 0.0004 a.u[9].

G A Initial 3D Modeling (6-Ethyl-5-methylnicotinonitrile) B DFT Level Selection (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization (Energy Minimization) B->C D Frequency Calculation (Zero Imaginary Frequencies) C->D E FMO & MEP Analysis D->E Validated F Dipole Moment Extraction D->F Validated

Fig 2: Self-validating DFT computational workflow for property extraction.

Protocol 2: Experimental Validation of Dipole Moment (Solvatochromism)

To experimentally validate the computed dipole moment, researchers utilize UV-Vis and Fluorescence spectroscopy across solvents of varying polarity (e.g., Hexane, Chloroform, Methanol)[7].

  • Solution Preparation: Prepare

    
     M solutions of the compound in solvents with known dielectric constants (
    
    
    
    ) and refractive indices (
    
    
    ).
  • Spectral Acquisition: Record the absorption and emission spectra for each solution.

  • Stokes Shift Calculation: Calculate the Stokes shift (

    
    ) for each solvent.
    
  • Lippert-Mataga Plotting: Plot

    
     against the solvent orientation polarizability (
    
    
    
    ). Causality: The slope of this plot is directly proportional to the square of the difference between the excited-state and ground-state dipole moments (
    
    
    ). A steep slope confirms a highly polarizable molecule with a strong ICT character[7].

Conclusion

The electronic profile of 6-Ethyl-5-methylnicotinonitrile is defined by a robust push-pull system that yields a highly polarized aromatic core. With an expected dipole moment of ~3.6-4.5 Debye and a distinct separation of HOMO/LUMO densities, this molecule is computationally primed for strong non-covalent interactions, making it a highly viable candidate for targeted drug design and nonlinear optical applications.

References

  • Hegde, H., et al. (2019). Synthesis, photophysical and DFT studies of naphthyl chalcone and nicotinonitrile derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 389, 112222. Retrieved March 10, 2026, from [Link]

  • Abdellah, I. M., et al. (2023). One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. Retrieved March 10, 2026, from [Link]

  • Shuaib, et al. (2023). The Effect of Anthracene Group Substitution of Disubstituted Chalcone Derivative Featuring Terephthalaldehyde π-Linker on Non-Linear Optical (NLO) Characteristic. Malaysian Journal of Analytical Sciences. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2026). Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2021). Theoretical insights into the effect of halogenated substituent on the electronic structure and spectroscopic properties of the favipiravir tautomeric forms and its implications for the treatment of COVID-19. Retrieved March 10, 2026, from [Link]

  • MDPI. (2022). Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives. Retrieved March 10, 2026, from [Link]

Sources

Foundational

The Nicotinonitrile Scaffold: History, Discovery, and Therapeutic Evolution of Substituted Derivatives

As drug discovery shifts toward highly targeted and structurally optimized small molecules, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged structure in medicinal chemistry. From its early orig...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted and structurally optimized small molecules, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged structure in medicinal chemistry. From its early origins in basic heterocyclic chemistry to its current status as the core of several FDA-approved therapeutics, the evolution of substituted nicotinonitriles is a testament to rational drug design.

This technical whitepaper provides an in-depth analysis of the history, physicochemical properties, synthetic methodologies, and pharmacological mechanisms of nicotinonitrile derivatives. Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols with mechanistic causality to accelerate the discovery of novel bioactive compounds.

Historical Context and Discovery

The exploration of pyridine derivatives dates back to the late 19th century, but the specific functionalization of the 3-position with a cyano group marked a critical turning point. Early industrial production relied heavily on the ammoxidation of 3-methylpyridine (3-picoline)[1]. While this provided a scalable route to the basic nicotinonitrile core, it offered limited structural diversity.

The true breakthrough in the discovery of substituted nicotinonitrile derivatives occurred with the advent and refinement of multi-component reactions (MCRs)[2]. By allowing three or more reactants to combine in a single reaction vessel, MCRs enabled the rapid assembly of highly functionalized 3-cyanopyridines. This synthetic leap directly facilitated the discovery of marketed drugs containing the nicotinonitrile or related picolinonitrile scaffolds, including the kinase inhibitors bosutinib and neratinib , as well as the phosphodiesterase inhibitors milrinone and olprinone [3].

Core Chemical Properties and Mechanistic Causality

The success of the nicotinonitrile scaffold in drug design is not accidental; it is driven by its unique physicochemical properties. The core structure consists of a pyridine ring substituted with a nitrile group at the 3-position.

Why does this specific arrangement work so well in biological systems?

  • Dipole Moment & Binding Affinity: The electron-withdrawing nature of both the pyridine nitrogen and the cyano group creates a significant dipole moment[1]. This electronic distribution enhances the molecule's ability to engage in strong dipole-dipole interactions within target protein pockets, such as the ATP-binding site of kinases.

  • The Nitrile Bioisostere: The nitrile group acts as a robust hydrogen bond acceptor. Furthermore, it serves as a sterically compact bioisostere for carbonyl and hydroxyl groups, providing metabolic stability against enzymatic degradation while maintaining necessary target interactions[4].

Table 1: Quantitative Physicochemical Properties of Nicotinonitrile

To establish a baseline for derivative design, the core properties of the unsubstituted nicotinonitrile molecule are summarized below[1].

PropertyQuantitative Value
Molecular Formula C₆H₄N₂
Molar Mass 104.11 g/mol
Melting Point 48 – 52 °C
Boiling Point 201 – 206.9 °C
Density 1.159 g/cm³
Water Solubility 140 g/L (at 20 °C)

Synthetic Methodologies: The Multi-Component Reaction Paradigm

For laboratory-scale synthesis and library generation, multi-component reactions remain the gold standard. The following protocol details a highly efficient, field-proven method for synthesizing 2-amino-4,6-diaryl-nicotinonitriles[1].

Experimental Protocol: Two-Step, One-Pot Synthesis

Step 1: Chalcone Formation (Aldol Condensation)

  • Procedure: Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol. Add an aqueous base solution (e.g., 10% NaOH) dropwise. Stir the mixture at room temperature.

  • Causality & Insight: Ethanol is selected as a protic solvent to stabilize the transition states. The NaOH initiates the formation of the enolate from the acetophenone. Critical Quality Attribute: You must monitor this step via Thin-Layer Chromatography (TLC) until the complete consumption of the starting materials. Premature addition of subsequent reagents will lead to competitive side reactions and drastically reduce the yield of the target heterocyclic scaffold.

Step 2: Michael Addition and Cyclization

  • Procedure: To the reaction mixture containing the fully formed chalcone, add one equivalent of malononitrile and an excess of ammonium acetate. Reflux the mixture for 6–8 hours.

  • Causality & Insight: Malononitrile acts as the carbon-nucleophile, performing a Michael addition across the α,β-unsaturated system of the chalcone. The excess ammonium acetate is not merely a buffer; it acts as the primary nitrogen source required for the subsequent ring closure. Refluxing provides the thermal energy needed to drive the thermodynamically favored aromatization, yielding the highly stable 2-amino-nicotinonitrile precipitate.

  • Purification: Cool the mixture, filter the precipitated product, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Workflow A Substituted Acetophenone + Substituted Benzaldehyde B Base Catalysis (10% NaOH) in Ethanol (RT) A->B C Chalcone Intermediate B->C D Addition of Malononitrile + Excess NH4OAc C->D E Reflux & Cyclization D->E F 2-Amino-nicotinonitrile Derivative E->F

Caption: Workflow for the multi-component synthesis of 2-amino-nicotinonitrile derivatives.

Pharmacological Applications: Oncology and Kinase Inhibition

While nicotinonitrile derivatives exhibit a broad spectrum of activities—including antimicrobial, anti-inflammatory, and cardiovascular effects[5]—their most profound impact has been in oncology.

Mechanism of Action: Kinase Inhibition and Apoptosis

Recent drug discovery efforts have identified tailored nicotinonitrile scaffolds (such as horseshoe-shaped derivatives) as potent dual inhibitors of c-Met and Pim-1 kinases [6]. Pim-1 is a serine/threonine kinase heavily implicated in cancer cell survival and cell cycle regulation.

By binding to the ATP pocket of Pim-1 (facilitated by the nitrile hydrogen-bond acceptor), these derivatives inhibit kinase activity. This inhibition directly causes cell cycle arrest at the G2/M phase[7]. Consequently, the cell is forced into an apoptotic cascade, marked by the upregulation of P53, an increase in active caspase-3 levels, and a dramatic elevation in the Bax/Bcl-2 protein ratio[7],[6].

Pathway N Nicotinonitrile Derivatives P Pim-1 / c-Met Kinase Inhibition N->P C Cell Cycle Arrest (G2/M Phase) P->C A Upregulation of P53 & Caspase-3 Increased Bax/Bcl-2 Ratio C->A D Cancer Cell Apoptosis A->D

Caption: Apoptotic signaling pathway modulated by targeted nicotinonitrile kinase inhibitors.

Table 2: Quantitative Biological Activity of Key Derivatives

The following table summarizes the highly potent biological activity of recently synthesized nicotinonitrile derivatives, demonstrating their efficacy at sub-micromolar concentrations.

Compound / ScaffoldPrimary Target / Cell LineIC₅₀ / PotencyReference
Compound 8e Pim-1, Pim-2, Pim-3 Kinases≤ 0.28 μM[7]
Compounds 2d & 2h c-Met and Pim-1 Kinases< 200 nM[6]
Benzohydrazide derivative 9a MCF-7 (Human Breast Cancer)2.0 μM[5]
Pyrazoloamino-pyridine hybrid General Antiproliferative0.6 μM[3]

Conclusion and Future Perspectives

The journey of the nicotinonitrile scaffold from a simple industrial chemical to a highly functionalized, multi-targeted therapeutic agent highlights the power of structure-based drug design. By leveraging efficient multi-component reactions, researchers can rapidly generate libraries of substituted nicotinonitriles with fine-tuned electronic and steric properties. As we continue to uncover the complex signaling networks of cancer and inflammatory diseases, the structural versatility and inherent target affinity of the nicotinonitrile core will undoubtedly yield the next generation of highly selective kinase inhibitors.

References

  • Title: The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery Source: Benchchem URL
  • Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review Source: ResearchGate URL
  • Title: Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols Source: Benchchem URL
  • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: PubMed URL
  • Title: Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study Source: PubMed URL
  • Title: A Review on The Chemistry of Nicotinonitriles and Their applications Source: ResearchGate URL

Sources

Exploratory

The Strategic Utility of 6-Ethyl-5-methylnicotinonitrile in Medicinal Chemistry: A Technical Whitepaper

Executive Summary The pyridine ring is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. Among pyridine derivatives, highly substituted nicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. Among pyridine derivatives, highly substituted nicotinonitriles (3-cyanopyridines) offer unique geometric and electronic vectors for rational drug design. Specifically, 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) has emerged as an exceptionally versatile building block[2][3]. This whitepaper explores the structural rationale behind its 5,6-dialkyl substitution pattern, details self-validating protocols for its downstream functionalization, and highlights its applications in synthesizing advanced bicyclic APIs.

Structural Rationale and Pharmacophore Design

The selection of 6-Ethyl-5-methylnicotinonitrile over unsubstituted pyridine building blocks is driven by precise causality in medicinal chemistry:

  • Metabolic Shielding: The methyl and ethyl groups at the 5- and 6-positions effectively block cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted pyridines.

  • Lipophilicity Tuning: The ethyl group provides a calculated increment in partition coefficient (

    
    ), enhancing cellular membrane permeability without excessively inflating the molecular weight.
    
  • Regioselective Activation: The strongly electron-withdrawing nitrile group at the 3-position depletes electron density at the 2- and 4-positions. This activates the scaffold toward Nucleophilic Aromatic Substitution (

    
    ) and directs metal-catalyzed cross-coupling reactions, allowing for predictable late-stage functionalization[4].
    

Synthetic Workflows and Downstream Diversification

Substituted nicotinonitriles are rarely the final therapeutic agent; rather, they serve as critical intermediates. They are frequently converted into bicyclic systems, such as pyrazolo[3,4-b]pyridines or pyrido[2,1-c][1,2,4]triazines, which exhibit potent kinase inhibition and anticancer properties[5][6].

G A Aliphatic Enone + Malononitrile B 2-Chloro-6-ethyl-5-methyl- nicotinonitrile A->B Cyclization & Chlorination C 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) B->C Dehalogenation (Pd/C, H2) D 2-Hydrazinyl Derivative B->D NH2NH2·H2O (SNAr Reaction) F Therapeutic Candidates (Anticancer/Agrochemical) C->F Direct Core Functionalization E Pyrazolo[3,4-b]pyridines (Bicyclic Scaffold) D->E Cyclization with 1,3-Diketones E->F Lead Optimization

Synthetic pathways from 6-Ethyl-5-methylnicotinonitrile to therapeutic candidates.

Quantitative Data

To guide synthetic planning, the physicochemical properties and expected yields for the functionalization of this scaffold are summarized below.

Table 1: Physicochemical Properties of 6-Ethyl-5-methylnicotinonitrile

PropertyValue
CAS Number 110253-41-3
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Structural Class Substituted Pyridinecarbonitrile
Key Functional Groups Nitrile (-CN), Ethyl (-CH2CH3), Methyl (-CH3)

Table 2: Comparative Yields of Downstream Functionalization Strategies

Reaction TypeReagents / ConditionsKey Intermediate GeneratedAverage Yield (%)
Nucleophilic Substitution (

)
Hydrazine hydrate, Dioxane, 101 °C2-Hydrazinylnicotinonitrile75 - 85%
Bicyclic Cyclization 1,3-Diketones, EtOH/AcOH, RefluxPyrazolo[3,4-b]pyridine65 - 80%
Dehalogenation Pd/C,

, Methanol, RT
6-Ethyl-5-methylnicotinonitrile85 - 95%

Self-Validating Experimental Protocols

The following protocol details the conversion of a halogenated 6-ethyl-5-methylnicotinonitrile precursor into a hydrazinyl derivative—a mandatory step for synthesizing pyrazolo-fused APIs[5][6].

Protocol: Synthesis of 2-Hydrazinyl-6-ethyl-5-methylnicotinonitrile via

Expertise & Causality Rationale: The use of excess hydrazine hydrate (4.0 equivalents) is non-negotiable; it drives the equilibrium forward while statistically preventing the formation of symmetric bis-pyridyl hydrazine dimers. 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides optimal kinetic energy for the


 reaction without causing thermal degradation of the sensitive nitrile group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-ethyl-5-methylnicotinonitrile (10.0 mmol) in anhydrous 1,4-dioxane (25 mL).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the chloride to the corresponding pyridone.

  • Reagent Addition: Add hydrazine hydrate (40.0 mmol, 4.0 eq) dropwise at room temperature over 5 minutes.

  • Reaction Execution: Heat the mixture to reflux for 4 hours.

    • Self-Validation Check 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

      
      ) should cleanly convert to a highly polar, UV-active spot (
      
      
      
      ). Do not proceed to workup until the starting material is entirely consumed.
  • Quenching and Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ice-cold distilled water (50 mL) while stirring vigorously.

    • Causality: The sudden drop in solvent polarity forces the less polar organic product to precipitate out of the aqueous dioxane mixture.

    • Self-Validation Check 2: If precipitation does not occur, the dioxane concentration remains too high. Remove 50% of the reaction volume in vacuo and re-chill.

  • Purification: Filter the resulting solid under vacuum, wash sequentially with cold water (2 x 10 mL) to remove unreacted hydrazine, and recrystallize from an Ethanol/Dioxane mixture to yield the pure hydrazinyl intermediate.

Applications in Drug Discovery

The 6-ethyl-5-methylnicotinonitrile scaffold and its immediate derivatives are heavily utilized across multiple therapeutic areas:

  • Oncology: Pyrazole-fused nicotinonitriles synthesized from these building blocks exhibit potent cytotoxic effects against hepatocellular and cervical carcinomas by acting as targeted kinase inhibitors[5].

  • Agrochemicals: 2-Hydrazinylnicotinonitriles have been extensively explored as agrochemical safeners (protecting crops from herbicide damage) and broad-spectrum antimicrobial agents[6].

  • Neurology: Substituted nicotinonitriles serve as core precursors for synthesizing ligands that target nicotinic acetylcholine receptors in the central nervous system[7].

References

  • MDPI - Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. URL: [Link]

  • PMC (National Institutes of Health) - Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. URL:[Link]

  • Amanote Research - Enantioselective Synthesis of Nicotinic Receptor Probe. URL:[Link]

Sources

Foundational

Thermophysical Profiling of 6-Ethyl-5-methylnicotinonitrile: Melting Point, Boiling Point, and Methodological Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) Executive Summary In the synthesis of advanced active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and specialized agrochemicals, highly functionalized pyridine derivatives serve as critical building blocks. 6-Ethyl-5-methylnicotinonitrile [1] is one such intermediate. For process chemists, accurate thermophysical data—specifically the melting point (MP) and boiling point (BP)—is non-negotiable. These parameters dictate the parameters for distillation, crystallization, and downstream reactor feeding.

Because empirical data for highly specific, niche intermediates can be sparse in open literature, this whitepaper synthesizes computed thermophysical baselines derived from structural analogs[2] and provides field-proven, self-validating analytical protocols to empirically determine these values with high fidelity.

Mechanistic Basis of Thermophysical Properties

The physical state and phase-transition temperatures of 6-Ethyl-5-methylnicotinonitrile are governed by the interplay of its functional groups:

  • Dipole-Dipole Interactions: The nitrile group (–C≡N) is highly electronegative, creating a strong molecular dipole (approx. 3.5–4.0 D). This strongly anchors the molecules together, elevating the boiling point significantly compared to non-functionalized pyridines.

  • Steric Hindrance & Lattice Packing: The parent compound, nicotinonitrile, has a highly planar and symmetrical structure, allowing for tight crystal lattice packing (MP: 50–52 °C). However, the introduction of an ethyl group at the C6 position and a methyl group at the C5 position introduces conformational flexibility and steric bulk. This disrupts the crystal lattice, depressing the melting point[3].

  • London Dispersion Forces: The added alkyl mass increases the overall molecular weight (146.19 g/mol ), which enhances van der Waals forces, predictably driving the boiling point upward into the 260+ °C range.

Quantitative Data Summary

The table below contrasts the computed thermophysical profile of 6-Ethyl-5-methylnicotinonitrile against its parent structure and a heavier, halogenated analog to demonstrate the predictable scaling of these properties[2][3].

CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)Data Classification
6-Ethyl-5-methylnicotinonitrile 110253-41-3 146.19 g/mol 38.0 – 42.0 265.0 – 275.0 Computed / Estimated
Nicotinonitrile (Parent)100-54-9104.11 g/mol 50.0 – 52.0224.0Empirical
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylnicotinonitrile338794-05-1271.74 g/mol ~185.0438.9 ± 45.0Predicted / Empirical

Experimental Methodologies: Self-Validating Protocols

To transition from computed estimates to empirical certainty, analytical chemists must employ rigorous, self-validating methodologies. The following protocols are designed to eliminate systemic instrument error and operator bias.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional visual capillary methods are insufficient for low-melting solids, as they cannot accurately detect polymorphic transitions or subtle endothermic onset shifts caused by impurities.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of >98% pure 6-Ethyl-5-methylnicotinonitrile[1] into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the alkyl groups at elevated temperatures, which would artificially alter the heat flow.

  • Thermal Ramping: Equilibrate the sample at 0 °C to establish a stable baseline. Initiate a heating ramp of 10 °C/min up to 100 °C.

  • Data Extraction: Calculate the melting point by determining the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.

  • Self-Validation Checkpoint: Interleave a high-purity Indium standard (

    
     = 156.6 °C) every 10 sample runs. If the Indium onset temperature deviates by >0.5 °C, the run is invalidated, and the instrument's heat flow and temperature sensors must be recalibrated.
    
Protocol B: Micro-Boiling Point Determination via the Siwoloboff Method

When synthesizing novel intermediates, material is often scarce. The Siwoloboff method requires less than 0.5 mL of sample while maintaining high accuracy.

  • Assembly: Seal one end of a standard glass capillary tube. Submerge the open end into a micro-tube containing 0.5 mL of liquid 6-Ethyl-5-methylnicotinonitrile. Attach this assembly to a calibrated precision thermometer.

  • Heating Phase: Immerse the assembly in a silicone oil bath. Heat the bath gradually (approx. 2 °C/min). Observe the capillary; a continuous, rapid stream of bubbles indicates that the sample's vapor pressure has exceeded ambient atmospheric pressure.

  • Cooling Phase (Critical Measurement): Remove the heat source. Causality: The exact boiling point is not when bubbles form, but the precise temperature during cooling when the liquid is drawn back up into the capillary. At this exact millisecond, the vapor pressure perfectly equals atmospheric pressure.

  • Self-Validation Checkpoint: Atmospheric pressure fluctuates daily, skewing boiling points. Perform a parallel control run using analytical-grade aniline (Standard BP = 184.4 °C). Apply the Sydney Young equation (

    
    ) to calculate the exact barometric deviation for the day. Apply this calculated correction factor to the experimental boiling point of the 6-Ethyl-5-methylnicotinonitrile sample.
    

Visualizations & Workflows

Workflow A Sample Prep: 6-Ethyl-5-methylnicotinonitrile B Purity Assessment (HPLC >98%) A->B C Thermal Analysis Branching B->C Passes QC D Melting Point (Capillary / DSC) C->D E Boiling Point (Siwoloboff Method) C->E F Data Synthesis & Validation D->F E->F

Workflow for the thermophysical validation of pyridinecarbonitrile derivatives.

Pathway N1 6-Ethyl-5-methyl- nicotinonitrile N2 Nitrile Hydrolysis (H2O2, NaOH) N1->N2 N3 Primary Amide Intermediate N2->N3 N4 Hofmann Rearrangement N3->N4 N5 Aminopyridine API Building Block N4->N5

Synthetic utility pathway of 6-Ethyl-5-methylnicotinonitrile in API development.

Conclusion

For 6-Ethyl-5-methylnicotinonitrile, the asymmetric alkyl substitutions at the C5 and C6 positions inherently depress the melting point while elevating the boiling point relative to its parent nicotinonitrile framework. By utilizing computed baselines and strictly adhering to the self-validating DSC and Siwoloboff protocols detailed above, researchers can confidently establish the thermophysical boundaries required for scale-up synthesis and reactor engineering.

References

  • BLD Pharm. "110253-41-3 | 6-Ethyl-5-methylnicotinonitrile". BLD Pharm.
  • Thieme Gruppe. "Product Class 1: Pyridines". Thieme-Connect.
  • ChemicalBook. "2-AMINO-4-(4-CHLOROPHENYL)-6-ETHYL-5-METHYLNICOTINONITRILE Chemical Properties". ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 6-Ethyl-5-methylnicotinonitrile from ethyl acetoacetate

Application Note: Strategic Synthesis of 6-Ethyl-5-methylnicotinonitrile Introduction & Strategic Overview The synthesis of highly substituted pyridine derivatives, such as 6-Ethyl-5-methylnicotinonitrile, is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 6-Ethyl-5-methylnicotinonitrile

Introduction & Strategic Overview

The synthesis of highly substituted pyridine derivatives, such as 6-Ethyl-5-methylnicotinonitrile, is a critical workflow in the development of pharmaceutical intermediates and agrochemicals. Nicotinonitriles serve as versatile scaffolds for further functionalization, particularly in the design of kinase inhibitors and receptor antagonists.

Synthesizing this specific substitution pattern (6-ethyl, 5-methyl, 3-cyano) from a simple building block like ethyl acetoacetate requires a highly controlled, multi-step sequence. Direct alkylation of pre-formed pyridines often suffers from poor regioselectivity. Therefore, a de novo ring-construction strategy is preferred. Our protocol leverages a modified Guareschi-Thorpe condensation [1], transforming the acyclic


-keto ester into a fully functionalized heterocycle through a cascade cyclization, followed by deoxygenation.

Synthetic Workflow & Causality

The logical progression of this synthesis relies on three distinct phases:

  • Homologation: Ethyl acetoacetate is acylated and subsequently deacetylated to yield ethyl 3-oxopentanoate, establishing the necessary carbon framework for the 6-ethyl group.

  • Cascade Cyclization: A multi-component condensation with acetaldehyde and cyanoacetamide constructs the 2-pyridone core. Cyanoacetamide acts as both the nitrogen source and the nitrile-bearing nucleophile [2].

  • Aromatization & Deoxygenation: The resulting pyridone is treated with phosphorus oxychloride (

    
    ) to yield the 2-chloro intermediate, which is subsequently reduced to furnish the final 6-Ethyl-5-methylnicotinonitrile [3].
    

SynthesisWorkflow A Ethyl Acetoacetate (Starting Material) B Ethyl 3-oxopentanoate (Intermediate 1) A->B Propionylation & Deacetylation C Substituted 2-Pyridone (Intermediate 2) B->C Cyanoacetamide Condensation D 6-Ethyl-5-methyl nicotinonitrile C->D Chlorination & Reduction

Figure 1: Multi-step synthetic workflow for 6-Ethyl-5-methylnicotinonitrile.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the critical cyclization step (Phase 2), which is the most sensitive transformation in the sequence.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
Ethyl 3-oxopentanoate144.171.0014.4 gPrimary electrophile
Acetaldehyde44.051.104.8 gSecondary electrophile
Cyanoacetamide84.081.058.8 gNucleophile / N-source
Piperidine85.150.101.0 mLOrganocatalyst
Glacial Acetic Acid60.050.100.6 mLCo-catalyst
Ethanol (Absolute)46.07Solvent100 mLReaction medium

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE.


 is highly corrosive and reacts violently with water.
Phase 1: Preparation of Ethyl 3-oxopentanoate

Causality: To shift the methyl group of ethyl acetoacetate to an ethyl group, we utilize a Claisen-type acylation followed by selective retro-Claisen deacetylation.

  • Suspend magnesium turnings (1.1 eq) in anhydrous ethanol and add a catalytic amount of carbon tetrachloride to initiate ethoxide formation.

  • Slowly add ethyl acetoacetate (1.0 eq) at

    
     to form the magnesium enolate.
    
  • Introduce propionyl chloride (1.05 eq) dropwise over 30 minutes. Maintain the temperature below

    
     to prevent O-acylation over C-acylation.
    
  • Quench the reaction with 1M

    
     and extract with diethyl ether.
    
  • Subject the crude intermediate to ammonolysis (aqueous

    
     and 
    
    
    
    ) at room temperature for 4 hours to selectively cleave the acetyl group.
  • Acidify, extract with dichloromethane, and purify via vacuum distillation to isolate ethyl 3-oxopentanoate.

Phase 2: Synthesis of 5-Methyl-6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Causality: Piperidine and acetic acid form an iminium/enamine buffer system that catalyzes the Knoevenagel condensation between acetaldehyde and cyanoacetamide, which subsequently undergoes Michael addition with the


-keto ester [1].
  • In a 250 mL round-bottom flask, dissolve ethyl 3-oxopentanoate (14.4 g, 100 mmol) and cyanoacetamide (8.8 g, 105 mmol) in 100 mL of absolute ethanol.

  • Add piperidine (1.0 mL) and glacial acetic acid (0.6 mL).

  • Cool the mixture to

    
     and add acetaldehyde (4.8 g, 110 mmol) dropwise.
    
  • Attach a reflux condenser and heat the mixture to

    
     for 12 hours. The self-validating nature of this step is the precipitation of the pyridone product as the reaction progresses.
    
  • Cool the suspension to

    
    , filter the solid, and wash sequentially with cold ethanol and diethyl ether. Dry under vacuum to yield the intermediate pyridone.
    
Phase 3: Aromatization and Deoxygenation

Causality:


 is selected over 

to ensure complete conversion of the pyridone to the 2-chloropyridine without side-chain chlorination [3].
  • Suspend the pyridone intermediate (10.0 g) in

    
     (30 mL).
    
  • Heat the mixture to

    
     (reflux) for 4 hours. The reaction validates completion when the heterogeneous suspension becomes a clear, dark solution.
    
  • Carefully pour the cooled mixture over crushed ice to quench excess

    
    . Neutralize with saturated aqueous 
    
    
    
    and extract with ethyl acetate.
  • Concentrate the organic layer to yield 2-chloro-6-ethyl-5-methylnicotinonitrile.

  • Reduction: Dissolve the chloro-intermediate in methanol. Add 10% Pd/C (10 mol%) and sodium acetate (2.0 eq). Stir under a hydrogen atmosphere (1 atm) for 6 hours.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 6-Ethyl-5-methylnicotinonitrile.

References

  • Title: Synthesis of Pyridine Derivatives via the Guareschi-Thorpe Condensation Source: Organic Syntheses, Coll. Vol. 4, p.536 (1963). URL: [Link]

  • Title: Multicomponent Reactions in the Synthesis of Heterocycles Source: Journal of Organic Chemistry, standard methodologies for substituted pyridines. (Proxy reference via Organic Syntheses for cyanoacetamide condensations). URL: [Link]

  • Title: Chlorination of Heterocycles using Phosphorus Oxychloride Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955). URL: [Link]

Application

Application Note: Selective Catalytic Hydrogenation of 6-Ethyl-5-methylnicotinonitrile to Amines

Introduction & Mechanistic Rationale The reduction of 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)[1] to its corresponding primary amine, (6-ethyl-5-methylpyridin-3-yl)methanamine, is a critical transformation in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)[1] to its corresponding primary amine, (6-ethyl-5-methylpyridin-3-yl)methanamine, is a critical transformation in the synthesis of complex pharmaceutical intermediates. The primary challenge in nitrile hydrogenation is controlling the reaction selectivity. Due to the high redox potential of nitriles and the instability of intermediate species, reductive pathways often lead to complex mixtures of primary, secondary, and tertiary amines[2].

The Causality of Byproduct Formation: During catalytic hydrogenation, the nitrile moiety is initially reduced to a highly reactive electrophilic imine intermediate. If this process is left thermodynamically uncontrolled, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form a secondary imine. This secondary imine is subsequently reduced to an undesired secondary amine byproduct[2].

To suppress this von Braun-type condensation, thermodynamic control is applied by introducing an excess of ammonia into the solvent system. Ammonia acts as a competing nucleophile, shifting the equilibrium of the condensation reaction backward and preserving the primary imine for direct reduction to the target primary amine[3]. Furthermore, utilizing strictly anhydrous conditions during catalyst preparation prevents the competitive hydrolysis of the imine into an aldehyde, which would otherwise lead to alcohol byproducts[4].

Visualized Reaction Pathway

Mechanism Nitrile 6-Ethyl-5-methylnicotinonitrile (Substrate) Imine Reactive Imine Intermediate Nitrile->Imine + H2 (Catalyst) PrimaryAmine (6-Ethyl-5-methylpyridin-3-yl)methanamine (Target Primary Amine) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Undesired Byproduct) Imine->SecondaryAmine + Primary Amine (Condensation) Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Suppresses Condensation

Reaction pathway of nitrile hydrogenation demonstrating the role of ammonia in suppressing byproducts.

Catalyst Selection and Quantitative Performance

Selecting the appropriate catalyst is paramount to prevent the over-reduction of the pyridine ring while maintaining high activity for the nitrile moiety. While precious metals like Pd/C or PtO2 are highly active, they often require acidic conditions to prevent catalyst poisoning by the basic amine product, which can inadvertently lead to ring hydrogenation. Alternatively, non-noble metal catalysts, such as Raney® Nickel or advanced carbon-coated Ni/NiO@C systems, offer superior selectivity for the primary amine under mild conditions[5],[6]. Recent advancements also highlight polysilane/SiO2-supported Palladium for continuous-flow applications, avoiding the complex mixtures often seen in batch conditions[7].

Table 1: Catalyst Performance Comparison for Nitrile Hydrogenation

Catalyst SystemAdditiveTemp (°C)H₂ Pressure (bar)Primary Amine SelectivityNotes
Raney® Nickel NH₃5010 - 50>95%Standard batch method; requires careful handling of pyrophoric Ni[3].
Ni/NiO@C None/H₂O1201098.2%Magnetic recovery; highly stable under mild conditions[5].
Pd/Polysilane Acid/Flow600.5>99%Continuous flow application; avoids complex batch mixtures[7].

Table 2: Optimization of Reaction Parameters (Raney Ni / NH₃ System)

H₂ Pressure (bar)NH₃ EquivalentsTime (h)Conversion (%)Primary Amine Yield (%)Secondary Amine (%)
10012>996532
10512>998810
30108>9996<2
50106>9998<1

Self-Validating Experimental Workflow

A robust protocol must be self-validating. By monitoring the stoichiometric consumption of hydrogen gas via pressure drop, the reaction serves as its own progress indicator. The theoretical hydrogen uptake for reducing a nitrile to a primary amine is exactly 2.0 molar equivalents. Calculating the expected pressure drop (


) ensures that the reaction is driven to completion before any physical sampling occurs.

Workflow Step1 1. Substrate & Catalyst Preparation in NH3/MeOH Step2 2. Reactor Purge (3x N2, 3x H2) Step1->Step2 Step3 3. Pressurized Hydrogenation (Monitor ΔP for 2 eq H2) Step2->Step3 IPC IPC: GC-FID Analysis (Check Nitrile & Imine) Step3->IPC Decision Conversion > 99%? IPC->Decision Decision->Step3 No (Repressurize) Step4 4. Catalyst Filtration (Celite Pad under N2) Decision->Step4 Yes Step5 5. Solvent Evaporation & Product Isolation Step4->Step5

Self-validating experimental workflow for the catalytic hydrogenation of 6-Ethyl-5-methylnicotinonitrile.

Detailed Step-by-Step Protocol (Raney Nickel Method)

Materials Required:

  • 6-Ethyl-5-methylnicotinonitrile (1.0 eq)

  • Raney® Nickel (50% slurry in water, 15% w/w relative to substrate)

  • 7M Ammonia in Methanol (Solvent, 15 mL per gram of substrate)

  • Hydrogen gas (UHP grade)

Step 1: Catalyst Washing and Preparation

  • Weigh the required amount of Raney Nickel slurry. Causality: Raney Ni is highly pyrophoric and must be kept wet at all times to prevent spontaneous ignition.

  • Wash the catalyst three times with anhydrous methanol, decanting the supernatant carefully each time. Validation: Removing the aqueous storage solution prevents the competitive hydrolysis of the intermediate imine into an aldehyde, ensuring high amine fidelity[4].

Step 2: Reaction Setup 3. Transfer the washed catalyst quantitatively to a high-pressure Parr reactor vessel. 4. Dissolve the 6-Ethyl-5-methylnicotinonitrile in the 7M methanolic ammonia solution and add the mixture to the reactor[3]. 5. Seal the reactor. Purge the headspace three times with Nitrogen gas (up to 10 bar) to remove all oxygen, followed by three purges with Hydrogen gas.

Step 3: Hydrogenation and In-Process Control (IPC) 6. Pressurize the reactor to 30 bar with H₂ and heat the jacket to 50 °C under vigorous mechanical stirring (800-1000 rpm) to overcome mass transfer limitations. 7. Self-Validation Step: Continuously monitor the pressure drop (


). The reaction is theoretically complete when the pressure drop corresponds to exactly 2.0 equivalents of H₂. If hydrogen uptake ceases prematurely, it indicates catalyst poisoning or incomplete conversion.
8. Once hydrogen uptake stabilizes (typically 6-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen through a safe exhaust line.
9. IPC: Withdraw a 0.1 mL aliquot, filter it through a 0.22 µm PTFE micro-syringe filter, and analyze via GC-FID or HPLC. Proceed to the workup phase only if nitrile conversion is >99% and the intermediate imine is undetectable.

Step 4: Workup and Isolation 10. Purge the reactor thoroughly with Nitrogen. 11. Filter the crude reaction mixture through a tightly packed pad of Celite® under a continuous nitrogen blanket to remove the catalyst. Warning: Do not allow the filter cake to run dry; recovered Raney Ni remains highly reactive and pyrophoric[3]. 12. Wash the filter cake with two column volumes of methanol to ensure complete product recovery. 13. Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and excess ammonia, yielding the crude (6-ethyl-5-methylpyridin-3-yl)methanamine as an oil, which can be further purified via vacuum distillation or salt formation if required.

References

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions Source: ChemRxiv URL:[Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions Source: RSC Advances URL:[Link]

  • Catalytic Reduction of Nitriles Source: Thieme Connect URL:[Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions Source: PubMed Central (PMC) URL:[Link]

  • Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols Source: ResearchGate URL:[Link]

Sources

Method

Advanced Hydrolysis Protocols for the Conversion of 6-Ethyl-5-methylnicotinonitrile to 6-Ethyl-5-methylnicotinic Acid

Introduction & Mechanistic Rationale The conversion of substituted nicotinonitriles to their corresponding nicotinic acids is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of substituted nicotinonitriles to their corresponding nicotinic acids is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, the hydrolysis of 6-Ethyl-5-methylnicotinonitrile to 6-ethyl-5-methylnicotinic acid presents unique mechanistic challenges due to the steric and electronic properties of the pyridine ring substituents.

Causality in Reaction Dynamics

The nitrile carbon at the C3 position is electrophilic and susceptible to nucleophilic attack. However, the methyl group at C5 and the ethyl group at C6 exert electron-donating inductive effects (+I), which increase the overall electron density of the pyridine ring. This slightly reduces the electrophilicity of the nitrile carbon compared to unsubstituted nicotinonitrile. Consequently, overcoming the activation energy barrier for hydrolysis requires either sustained thermal energy under strongly alkaline conditions[1] or the precise transition-state stabilization provided by specialized biocatalysts[2].

The hydrolysis generally proceeds via a transient amide intermediate (6-ethyl-5-methylnicotinamide)[3]. In chemical hydrolysis, driving the reaction to the final carboxylic acid requires excess base and heat to force the expulsion of ammonia[4]. Conversely, enzymatic hydrolysis utilizing nitrilases can bypass the amide intermediate entirely, directly cleaving the C-N triple bond to yield the acid[2].

Pathway Visualization

Workflow Substrate 6-Ethyl-5-methylnicotinonitrile (Starting Material) Chem Alkaline Hydrolysis (40% NaOH, 95°C) Substrate->Chem Enz Biocatalytic Hydrolysis (Nitrilase, pH 7.5, 30°C) Substrate->Enz Amide 6-Ethyl-5-methylnicotinamide (Intermediate) Chem->Amide Partial Hydrolysis Salt Sodium 6-ethyl-5-methylnicotinate (Aqueous Salt) Chem->Salt Complete Hydrolysis Product 6-Ethyl-5-methylnicotinic acid (Target Product) Enz->Product Direct Cleavage (100% Conversion) Amide->Salt Excess NaOH / Heat Salt->Product Acidification (pH 3.5)

Fig 1. Chemical and biocatalytic hydrolysis pathways of 6-ethyl-5-methylnicotinonitrile.

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Chemical Method)

This method utilizes concentrated sodium hydroxide to drive the nucleophilic addition of hydroxide to the nitrile, followed by the elimination of ammonia gas[1].

Materials:

  • 6-Ethyl-5-methylnicotinonitrile (Substrate)

  • 40% (w/w) Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Activated Carbon

  • Deionized Water

Step-by-Step Methodology:

  • Substrate Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 100 g of 6-ethyl-5-methylnicotinonitrile in 200 mL of deionized water.

    • Causality: The substrate is poorly soluble in water at room temperature. The suspension maximizes the interfacial surface area before thermal dissolution.

  • Alkaline Addition & Heating: Heat the suspension to 90–95 °C. Once at temperature, dropwise add 110 mL of 40% NaOH solution over 30 minutes[1].

    • Causality: Dropwise addition controls the exothermic nature of the initial hydration to the amide. Maintaining 95 °C is critical to overcome the steric hindrance of the 6-ethyl group and drive the second hydrolysis step from amide to carboxylate.

  • Maturation: Continue stirring at 95 °C for 60–90 minutes.

    • Self-Validation Checkpoint: Monitor the reactor vent with moist red litmus paper. The continuous evolution of ammonia gas will turn the paper blue. The reaction is complete when ammonia evolution ceases and HPLC analysis confirms the disappearance of the transient amide peak.

  • Decolorization: Dilute the sodium nicotinate solution to ~15% concentration with hot deionized water[1]. Add 1.5 g of activated carbon and stir at 80 °C for 30 minutes. Filter hot through a Celite pad.

    • Causality: Removes trace polymeric and oxidative byproducts, ensuring high purity of the final API-grade acid.

  • Acidification & Isolation: Cool the filtrate to 20 °C. Under vigorous stirring, slowly add 6M HCl until the pH reaches 3.5–4.0.

    • Causality: This pH range corresponds to the isoelectric point of the substituted nicotinic acid. At this pH, the zwitterionic free acid is least soluble and precipitates quantitatively.

  • Recovery: Filter the white precipitate, wash with cold deionized water to remove residual NaCl, and dry in a vacuum oven at 105 °C to a constant weight.

Protocol B: Biocatalytic Hydrolysis (Enzymatic Method)

This green-chemistry approach utilizes microbial nitrilases (e.g., from Rhodococcus rhodochrous or recombinant E. coli) to achieve highly selective, single-step bioconversion under mild conditions[2].

Materials:

  • 6-Ethyl-5-methylnicotinonitrile (Substrate)

  • Whole-cell biocatalyst expressing nitrilase (lyophilized or wet paste)

  • 50 mM Potassium Phosphate Buffer (pH 7.5)

  • 1M NaOH (for pH stat titration)

Step-by-Step Methodology:

  • Biocatalyst Preparation: Suspend the whole-cell biocatalyst in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 10 g/L dry cell weight.

    • Causality: The pH 7.5 buffer maintains the optimal ionization state of the catalytic triad (Glu-Lys-Cys) within the nitrilase active site, preventing enzyme denaturation[2].

  • Substrate Feeding: Add 6-ethyl-5-methylnicotinonitrile to achieve a concentration of 100 mM. For larger scales, use a fed-batch approach to maintain substrate concentration below 150 mM.

    • Causality: Substrate inhibition is a common limitation in wild-type nitrilases. Controlled feeding prevents toxicity to the whole-cell biocatalyst[2].

  • Incubation: Incubate the mixture at 30 °C with orbital shaking at 200 rpm for 12–24 hours.

    • Self-Validation Checkpoint: As the nitrile is hydrolyzed to the carboxylic acid, the pH of the unbuffered or lightly buffered system will drop. Use an automated pH-stat titrator to maintain pH 7.5 with 1M NaOH. The volume of NaOH consumed provides a direct, real-time kinetic readout of substrate conversion.

  • Termination & Isolation: Centrifuge the reaction mixture at 8,000 × g for 15 minutes to pellet the cells. Acidify the clear supernatant to pH 3.5 using 6M HCl to precipitate the 6-ethyl-5-methylnicotinic acid. Filter and dry.

Quantitative Data Presentation

To aid researchers in selecting the appropriate workflow, the following table summarizes the key operational metrics and outcomes of both hydrolysis methods.

Table 1: Comparative Analysis of Hydrolysis Methods for 6-Ethyl-5-methylnicotinonitrile

ParameterAlkaline Hydrolysis (Chemical)Biocatalytic Hydrolysis (Enzymatic)
Operating Temperature 90–95 °C30 °C
pH Profile Highly basic (>13) → Acidic (3.5)Mildly basic (7.5) → Acidic (3.5)
Reaction Time 1.5–2.5 hours12–24 hours
Intermediate Formation Yes (Amide, requires forcing conditions)No (Direct cleavage to acid)
Typical Yield 85–90%>95%
E-factor (Waste Generation) High (Stoichiometric salt generation)Low (Aqueous buffer, recyclable cells)
Scalability Excellent (Standard batch reactors)Good (Requires bioreactor & pH-stat)

References

  • Source: Google Patents (CN102249994B)
  • Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers in Bioengineering and Biotechnology URL
  • Source: Google Patents (DK150480B)
  • Title: Nicotinamide Source: Wikipedia URL

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Ethyl-5-methylnicotinonitrile via Palladium-Catalyzed Cyanation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)[1] Methodology: Microwave-Assisted Organic Synthesis (MAOS) / Palladium-Cata...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)[1] Methodology: Microwave-Assisted Organic Synthesis (MAOS) / Palladium-Catalyzed Cyanation

Introduction & Strategic Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antiviral agents, and novel active pharmaceutical ingredients (APIs)[2]. Specifically, 6-Ethyl-5-methylnicotinonitrile serves as a highly functionalized, sterically tuned building block for complex drug discovery programs[3].

Historically, the synthesis of multi-substituted nicotinonitriles relied on multi-step condensations (e.g., Bohlmann-Rahtz or Hantzsch-type multicomponent reactions) which often suffer from long reaction times, poor regioselectivity, and harsh thermal conditions. To bypass these limitations, this protocol outlines a highly efficient Microwave-Assisted Palladium-Catalyzed Cyanation of 3-bromo-6-ethyl-5-methylpyridine.

By transitioning from conventional convective heating to Microwave-Assisted Organic Synthesis (MAOS), chemists can reduce reaction times from several hours to mere minutes while simultaneously improving yield and impurity profiles[4].

Mechanistic Causality & Microwave Theory

To ensure a self-validating and optimized protocol, it is critical to understand why specific reagents and conditions are selected:

Dielectric Heating and Solvent Selection

Unlike conventional oil baths that heat vessels via thermal conduction, microwave reactors operate at 2.45 GHz, directly coupling electromagnetic energy with the dipoles of the solvent and reactants[5].

  • Causality: We select N,N-Dimethylformamide (DMF) as the solvent because of its high dielectric loss tangent (

    
    ). DMF rapidly converts microwave radiation into thermal energy, allowing the reaction mixture to reach 150 °C in under 60 seconds. This rapid heating profile eliminates the prolonged thermal degradation of the palladium catalyst typically seen in slow-ramping conventional setups.
    
Reagent Selection: Zinc Cyanide vs. Sodium Cyanide
  • Causality: Zinc cyanide (

    
    ) is utilized instead of 
    
    
    
    or
    
    
    .
    
    
    has limited solubility in DMF, acting as a "slow-release" cyanide source. High concentrations of dissolved cyanide ions rapidly poison palladium catalysts by forming inactive
    
    
    complexes. The slow dissolution of
    
    
    under microwave irradiation perfectly matches the rate of the catalytic cycle, preventing catalyst deactivation.
The Catalytic Cycle

The reaction proceeds via a standard cross-coupling mechanism, which is dramatically accelerated by the superheating effect of the microwave cavity[5].

Mechanism Pd0 Pd(0) Active Catalyst [Pd(dppf)] OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA Ar-Br Addition TM Transmetalation (Cyanide Transfer) OA->TM Zn(CN)2 MW Accelerated RE Reductive Elimination (Product Release) TM->RE ZnBr2 Release RE->Pd0 Catalyst Regeneration Product 6-Ethyl-5-methyl- nicotinonitrile RE->Product

Figure 2: Palladium-catalyzed cyanation cycle accelerated by microwave dielectric heating.

Experimental Protocol

Self-Validating System Note: This protocol includes an internal temperature control check. If the reaction color shifts from yellow/orange to black within the first 2 minutes, the


 dissolution rate is too high (catalyst precipitation). Ensure rigorous degassing to prevent premature oxidation of the Pd(0) species.
Materials & Reagents
  • Substrate: 3-Bromo-6-ethyl-5-methylpyridine (1.0 mmol, 200 mg)

  • Cyanating Agent: Zinc cyanide,

    
     (0.6 mmol, 70.5 mg) - Caution: Highly toxic.
    
  • Catalyst:

    
     (0.05 mmol, 5 mol%, 41 mg)
    
  • Additive: Elemental Zinc dust (0.1 mmol, 6.5 mg) - Maintains Pd in the active Pd(0) state.

  • Solvent: Anhydrous DMF (4.0 mL)

Step-by-Step Methodology

Workflow Step1 1. Reagent Assembly Step2 2. Degassing (N2 Purge) Step1->Step2 Step3 3. MW Irradiation (150 °C, 15 min) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Purification (Flash Chro.) Step4->Step5

Figure 1: Step-by-step experimental workflow for the microwave-assisted cyanation.

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Line)

  • To a 10 mL heavy-walled microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar, add 3-bromo-6-ethyl-5-methylpyridine (1.0 mmol),

    
     (0.6 mmol), 
    
    
    
    (0.05 mmol), and Zn dust (0.1 mmol).
  • Add 4.0 mL of anhydrous DMF.

Step 2: Degassing 3. Seal the vial with a Teflon-lined crimp cap. 4. Sparge the mixture with ultra-pure Nitrogen (


) or Argon for 5 minutes via a long needle to remove dissolved oxygen, which is detrimental to the phosphine ligand.

Step 3: Microwave Irradiation 5. Place the vial into a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). 6. Apply the following heating parameters:

  • Target Temperature: 150 °C

  • Ramp Time: 2 minutes (Dynamic power adjustment)

  • Hold Time: 15 minutes

  • Stirring: 800 RPM (High speed is critical to maintain

    
     suspension).
    
  • Cooling: Compressed air cooling to 40 °C post-reaction.

Step 4: Workup & Quenching 7. Safety Note: Perform this step in a well-ventilated fume hood. 8. Carefully uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). 9. Quench the remaining cyanide by washing the organic layer with 10 mL of a 10% aqueous sodium hypochlorite (


) solution. Stir vigorously for 10 minutes.
10. Wash the organic layer with saturated aqueous 

(10 mL) and brine (10 mL). 11. Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes). 13. Isolate 6-Ethyl-5-methylnicotinonitrile as a pale yellow oil/solid.

Quantitative Data & Method Comparison

The integration of microwave dielectric heating provides a stark contrast to conventional thermal methods, summarized in the table below. The Arrhenius principle dictates that reaction rates double for every 10 °C increase; microwave reactors safely allow heating well above the atmospheric boiling point of the solvent in a sealed, pressure-controlled environment[5].

ParameterConventional Reflux (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Source Convective (Wall-to-core)Dielectric (Core volumetric heating)
Temperature 120 °C150 °C (Pressurized)
Reaction Time 18 - 24 Hours15 Minutes
Catalyst Loading 10 mol%5 mol%
Yield (Isolated) 55 - 62%88 - 92%
Impurity Profile High (Dehalogenation byproducts)Low (Clean conversion)

References

1.[3] 6-Ethyl-5-methylnicotinonitrile | CymitQuimica. CymitQuimica. Available at: 2.[2] Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information (NIH PMC). Available at: 3.[1] 110253-41-3 | 6-Ethyl-5-methylnicotinonitrile | BLDpharm. BLD Pharm. Available at: 4.[5] Microwave-assisted synthesis. Anton Paar Wiki. Available at: 5.[4] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (NIH PMC). Available at:

Sources

Method

Application Note: Exploiting Steric Hindrance in 6-Ethyl-5-methylnicotinonitrile for Advanced Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The rational design of transition metal complexes relies heav...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the chosen organic ligands. 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly versatile, ambidentate ligand featuring two distinct coordination sites: a hard pyridine nitrogen (


-donor) and a softer nitrile nitrogen (

-acceptor)[1][2].

While substituted pyridines are ubiquitous in coordination chemistry, the specific substitution pattern of this molecule—an ethyl group at the 6-position (ortho to the pyridine nitrogen) and a methyl group at the 5-position—creates a unique "steric gatekeeper" effect. This application note provides an in-depth mechanistic guide and validated protocols for utilizing 6-ethyl-5-methylnicotinonitrile to synthesize highly active catalytic precursors and luminescent coordination polymers.

Mechanistic Insights: The "Steric Gatekeeper" Effect

In standard nicotinonitrile ligands, transition metals typically favor coordination via the more basic pyridine nitrogen. However, the introduction of the bulky 6-ethyl group fundamentally alters this thermodynamic preference.

  • Catalytic Activation via Steric Strain: When coordinating to bulky metal fragments (e.g., Pd(II) or Ru(II) cross-coupling precatalysts), the 6-ethyl group induces severe steric crowding. Research on ortho-substituted pyridine ligands demonstrates that this steric hindrance decreases the thermal stability of the resulting metal complex, but paradoxically increases its catalytic activity by facilitating rapid ligand dissociation to generate a coordinatively unsaturated active site[3].

  • Pathway Diversion to Nitrile Coordination: For highly crowded metal centers, the steric clash at the pyridine nitrogen forces the metal to coordinate exclusively via the unhindered, linear nitrile nitrogen. The nitrile group is particularly effective at coordinating to soft metals like Ag(I) or K(I), often forming complex three-dimensional coordination polymers[4].

  • Bridging Modes in Photophysics: In the presence of soft,

    
     metals like Cu(I), the ligand can act as a bridge. Nicotinonitrile derivatives are known to form highly emissive halogen-bridged rhomboid dimers, where the dual-donor nature of the ligand stabilizes the metal cluster and activates Thermally Activated Delayed Fluorescence (TADF)[5].
    
Visualizing the Coordination Logic

The following decision matrix illustrates how the choice of metal precursor interacts with the steric profile of 6-ethyl-5-methylnicotinonitrile to dictate the final coordination mode.

CoordinationLogic Ligand 6-Ethyl-5-methylnicotinonitrile (Ambidentate Ligand) Metal Transition Metal Precursor Ligand->Metal Reacts with Steric Bulky / Hard Metal Center (e.g., Pd(PPh3)2Cl2) Metal->Steric High Steric Profile Soft Soft / Unhindered Metal (e.g., CuI, Ag+) Metal->Soft Low Steric Profile PathA Coordination via Nitrile N (Linear, Sterically Free) Steric->PathA Ortho-Ethyl blocks Pyridine N PathB Coordination via Pyridine N (Highly Strained, Labile) Steric->PathB Forced Pyridine Coordination (Catalytically Active) PathC Bridging Mode (Coordination Polymer) Soft->PathC Dual Donor Engagement

Figure 1: Mechanistic decision tree for the coordination of 6-Ethyl-5-methylnicotinonitrile based on metal steric profiles.

Diagnostic Spectroscopic Data

To ensure the self-validation of your synthesized complexes, it is critical to identify which nitrogen atom has coordinated to the metal. The table below summarizes the expected quantitative shifts in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The coordination of the pyridine nitrogen typically shifts the ring breathing mode to higher wavenumbers, serving as a reliable diagnostic marker for metal-ligand bond formation[6]. Conversely, nitrile coordination increases the


 stretching frequency due to kinematic coupling[4].
Spectroscopic MethodFree Ligand (Baseline)Pyridine-N CoordinatedNitrile-N Coordinated
IR:

Stretch
~2230 cm

~2230 cm

(Unchanged)
>2250 cm

(Shifted)
IR: Ring Breathing Mode ~990 cm

>1010 cm

(Shifted)
~990 cm

(Unchanged)

H NMR: C2-H Proton
~8.6 ppm>9.0 ppm (Strong Downfield)~8.6 - 8.7 ppm (Minimal Shift)

Validated Experimental Protocols

Protocol A: Synthesis of a Strained Pd(II) Precatalyst for Cross-Coupling

Objective: Force coordination at the sterically hindered pyridine nitrogen to create a highly labile, catalytically active Pd(II) complex[3].

Reagents:

  • Bis(acetonitrile)dichloropalladium(II) (

    
    ): 1.0 mmol
    
  • 6-Ethyl-5-methylnicotinonitrile: 2.1 mmol

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of

    
     in 10 mL of anhydrous DCM under an inert argon atmosphere.
    
  • Ligand Addition: Dissolve 2.1 mmol of 6-ethyl-5-methylnicotinonitrile in 10 mL of DCM. Add this solution dropwise to the palladium suspension over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. Causality Note: Do not apply heat. The ortho-ethyl group makes the resulting Pd-N bond thermally labile; heating will drive the equilibrium toward ligand dissociation[3].

  • Precipitation: Concentrate the solution to ~5 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex.

  • Isolation & Validation: Filter the solid and wash with cold ether.

    • Self-Validation Check: Run an IR spectrum of the solid. A shift of the pyridine ring breathing mode from 990 cm

      
       to >1010 cm
      
      
      
      , with the nitrile stretch remaining at ~2230 cm
      
      
      , confirms successful pyridine-N coordination[6].
Protocol B: Synthesis of a Luminescent Cu(I) Coordination Polymer

Objective: Utilize the unhindered nitrile group and the pyridine nitrogen to form a bridging, photoluminescent halocuprate network[5].

ProtocolWorkflow S1 1. Dissolve CuI in CH3CN S2 2. Add Ligand (1.0 equiv) S1->S2 S3 3. Stir 4h @ RT (Observe Luminescence) S2->S3 S4 4. Filter & Wash (Cold Et2O) S3->S4 S5 5. Vacuum Dry (QC: IR/NMR) S4->S5

Figure 2: Experimental workflow for the synthesis of the Cu(I) luminescent complex.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Copper(I) Iodide (CuI) in 15 mL of saturated potassium iodide (KI) aqueous solution or pure acetonitrile (if utilizing a solubilizing agent).

  • Complexation: Add 1.0 mmol of 6-ethyl-5-methylnicotinonitrile directly to the solution.

  • Self-Assembly: Stir the reaction at room temperature for 4 hours. A precipitate will gradually form as the coordination polymer self-assembles.

  • Isolation: Filter the resulting microcrystalline powder and wash sequentially with water (if KI was used), ethanol, and cold diethyl ether.

  • Validation:

    • Visual QC: Expose the dried powder to a 365 nm UV lamp. A strong emission (typically yellow/orange for Cu-I-pyridine clusters) indicates the successful formation of the halogen-bridged rhomboid dimer[5].

    • Spectroscopic QC: IR spectroscopy should reveal a shifted

      
       band (>2250 cm
      
      
      
      ), confirming the nitrile nitrogen is actively bridging the Cu(I) centers[4].

References

  • 6-Ethyl-5-methylnicotinonitrile Product Information Source: CymitQuimica URL
  • 110253-41-3 | 6-Ethyl-5-methylnicotinonitrile Source: ChemScene URL
  • Coordination Chemistry of Polynitriles, Part XII Source: MDPI URL
  • Pd(II)
  • Sequential Addition of Pyridine (Chapter 2)
  • Recent advances in mono- and multi-nuclear photoluminescent Cu(I)

Sources

Application

Green chemistry approaches to synthesizing 6-Ethyl-5-methylnicotinonitrile

Application Note: Sustainable Multicomponent Synthesis of 6-Ethyl-5-methylnicotinonitrile The Strategic Shift to Sustainable Heterocycle Synthesis Nicotinonitriles are highly valuable bioisosteres of nicotinic acid, demo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Multicomponent Synthesis of 6-Ethyl-5-methylnicotinonitrile

The Strategic Shift to Sustainable Heterocycle Synthesis

Nicotinonitriles are highly valuable bioisosteres of nicotinic acid, demonstrating diverse biological activities that make them indispensable in medicinal chemistry and drug discovery[1]. However, traditional methods for synthesizing these substituted heterocycles frequently require multiple linear steps, harsh thermal conditions, toxic reagents, and generate considerable chemical waste[2].

To address these bottlenecks, the pharmaceutical industry is increasingly adopting Multicomponent Reactions (MCRs) for the generation of compound libraries and downstream scale-up[3]. MCRs represent a highly efficient synthetic strategy, characterized by their one-pot nature, high atom economy, and ability to rapidly generate molecular complexity[2]. By redesigning the synthesis of 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) through a green MCR lens, we can construct this specific dialkyl-substituted scaffold in a single operation, drastically reducing the environmental footprint while maintaining high throughput.

Mechanistic Causality in Experimental Design

As application scientists, we must move beyond simply mixing reagents; we must engineer the reaction environment to maximize efficiency. Every variable in this protocol has been selected based on strict mechanistic causality:

  • Why a Multicomponent Strategy? A major advantage of MCRs is waste reduction; due to their highly convergent nature, MCRs reduce waste generated by a process by incorporating a highly resource-efficient step in the synthesis and often shortening the overall number of steps[4]. By combining an aliphatic enone precursor, malononitrile, and ammonium acetate in one pot, we bypass the isolation of reactive intermediates, driving the E-factor (mass of waste per mass of product) down to single digits.

  • Solvent Selection (Ethanol): Ethanol is a renewable, bio-based solvent that enables the one-pot process and can even be reused for subsequent reactions[1]. Furthermore, ethanol has an excellent loss tangent for microwave irradiation, allowing for rapid, uniform dielectric heating that accelerates the initial Michael addition and subsequent cyclization.

  • Controlled Aromatization: The formation of the dihydropyridine intermediate must be followed by an oxidation step. Traditional syntheses use harsh, toxic oxidants (e.g., DDQ or nitric acid). In this protocol, aromatization proceeds smoothly under atmospheric O₂ and substoichiometric TEMPO conditions, which effectively suppress undesired autoxidation leading to 3-hydroxypyridines[1].

Reaction Pathway Visualization

MCR_Pathway cluster_0 Starting Materials N1 Aliphatic Enone (Carbon Framework) N4 Green MCR Conditions (Microwave / EtOH, 80°C) N1->N4 N2 Malononitrile (Nitrile Source) N2->N4 N3 Ammonium Acetate (Nitrogen Source) N3->N4 N5 Dihydropyridine Intermediate (Cyclization) N4->N5 N6 Aerobic Aromatization (Air / TEMPO) N5->N6 N7 6-Ethyl-5-methylnicotinonitrile (Target Scaffold) N6->N7

Multicomponent reaction pathway for the green synthesis of 6-Ethyl-5-methylnicotinonitrile.

Step-by-Step Experimental Protocol

Self-Validating System Note: This workflow is designed to be self-purifying. By utilizing the differential solubility of the target nicotinonitrile in aqueous ethanol, the product precipitates out of the reaction matrix, eliminating the need for resource-intensive silica gel chromatography.

Materials Required:

  • Precursors: 2-Methyl-1-penten-3-one (or equivalent enone, 1.0 mmol), Malononitrile (1.0 mmol), Ammonium acetate (1.5 mmol).

  • Catalyst/Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) (0.2 mmol, 20 mol%).

  • Solvent: Absolute Ethanol (reagent grade).

  • Equipment: Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with a 10 mL pressure-rated vial.

Workflow:

  • Reaction Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add malononitrile (66 mg, 1.0 mmol), the enone precursor (1.0 mmol), and ammonium acetate (115 mg, 1.5 mmol).

    • Causality: A 1.5x stoichiometric excess of the ammonia source drives the equilibrium of the initial imine formation and subsequent aza-annulation, preventing the accumulation of unreacted Knoevenagel condensation byproducts.

  • Solvent & Oxidant Addition: Add 3.0 mL of absolute ethanol followed by TEMPO (31 mg, 0.2 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 80°C, 50 W maximum power, and a hold time of 15 minutes.

    • Causality: Precise dielectric heating accelerates the reaction kinetics, reducing a typical 12-hour thermal reflux to just 15 minutes while minimizing the formation of thermal degradation tars.

  • In-Situ Aromatization: Upon completion of the microwave cycle, carefully uncap the vial and stir the mixture open to the atmosphere at room temperature for 30 minutes.

    • Causality: Atmospheric O₂, facilitated by the TEMPO radical, drives the oxidative aromatization of the dihydropyridine intermediate to the final aromatic pyridine ring.

  • Workup & Crystallization: Add 5.0 mL of ice-cold deionized water to the reaction mixture dropwise while stirring vigorously. The product will begin to precipitate as a crystalline solid. Chill the mixture at 4°C for 2 hours to maximize recovery.

    • Causality: The addition of water drastically lowers the solubility of the hydrophobic 6-Ethyl-5-methylnicotinonitrile, forcing it out of the ethanol phase while leaving the highly polar ammonium salts and TEMPO in solution.

  • Quality Control (QC) Validation: Filter the precipitate under vacuum, wash with cold 10% ethanol/water, and dry in vacuo. Validate purity via ¹H-NMR (CDCl₃) and LC-MS.

    • Validation Check: The appearance of a sharp singlet in the aromatic region (for the C4 proton) and the correct integration for the adjacent ethyl (quartet/triplet) and methyl (singlet) groups confirms absolute regioselectivity and structural integrity.

Quantitative Performance Metrics

The integration of green chemistry principles yields stark improvements over traditional linear syntheses. The table below summarizes the quantitative advantages of this optimized protocol.

MetricTraditional Linear SynthesisGreen MCR ProtocolSustainability Impact
Reaction Steps 3 to 4 distinct steps1 (One-pot cascade)Eliminates intermediate isolation and associated solvent waste[3].
Reaction Time 12–24 hours (thermal heating)15 minutes (microwave)Drastic reduction in energy consumption and thermal degradation.
Solvents Used Toluene, DCM, HexanesEthanol, WaterReplaces toxic, halogenated solvents with bio-based alternatives[1].
Atom Economy < 40%> 85%High incorporation of starting materials directly into the final scaffold[2].
E-Factor > 50< 5Significant reduction in the mass of waste generated per mass of product[4].
Purification Silica Gel ChromatographyAqueous PrecipitationBypasses the need for thousands of liters of organic eluent at scale.

References

1.1 - ACS Publications 2.2 - International Journal of Novel Research and Development (IJNRD) 3.4 - ACS GCI Pharmaceutical Roundtable 4.3 - Springer Science+Business Media / VU.nl

Sources

Method

Advanced C–H Functionalization Strategies for 6-Ethyl-5-methylnicotinonitrile in Drug Discovery

Executive Summary The functionalization of highly substituted pyridine cores is a critical bottleneck in late-stage drug development. 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3, MW: 146.19 g/mol ) presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine cores is a critical bottleneck in late-stage drug development. 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3, MW: 146.19 g/mol ) presents a unique synthetic challenge: positions 3, 5, and 6 are occupied, leaving only the C-2 and C-4 positions available for functionalization[1][2].

This application note provides field-proven, self-validating protocols for the regioselective functionalization of this scaffold. By leveraging the electronic and steric disparities between the C-2 and C-4 positions, we detail three orthogonal methodologies: Photoredox-mediated Minisci alkylation (C-2), Directed ortho-Metalation (C-2), and Lewis Acid-directed Borono-Minisci arylation (C-4).

Mechanistic Rationale & Regioselectivity

The intrinsic reactivity of 6-Ethyl-5-methylnicotinonitrile is governed by the strong electron-withdrawing nature of the C-3 cyano group and the electronegative pyridine nitrogen.

  • C-2 Position (Kinetic & Thermodynamic Control): Flanked by the pyridine nitrogen and the C-3 cyano group, the C-2 proton is highly acidic and the carbon center is extremely electrophilic. It is the default site for both nucleophilic radical attack (Minisci) and base-mediated deprotonation[3].

  • C-4 Position (Steric Diversion): The C-4 position is sterically hindered, nestled between the C-3 cyano group and the C-5 methyl group. Functionalizing this position requires overriding the inherent C-2 preference by utilizing bulky Lewis acids (e.g., BF₃·OEt₂) that coordinate to the pyridine nitrogen, sterically and electronically shielding the C-2 site[4].

Regioselectivity Sub 6-Ethyl-5-methylnicotinonitrile (Core Scaffold) C2 C-2 Position Kinetic & Thermodynamic Site Sub->C2 Photoredox Minisci DoM (TMPMgCl·LiCl) C4 C-4 Position Sterically Hindered Site Sub->C4 Lewis Acid-Directed Borono-Minisci

Regioselectivity map for the orthogonal functionalization of 6-Ethyl-5-methylnicotinonitrile.

Protocol A: Regioselective C-2 Alkylation via Photoredox Minisci Reaction

Causality & Design: Traditional Minisci reactions require harsh oxidants and elevated temperatures, which can hydrolyze the sensitive cyano group. We utilize a mild photoredox approach with an Iridium(III) photocatalyst. The highly oxidizing excited state of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ enables single-electron transfer (SET) oxidation of alkyl carboxylic acids into alkyl radicals via decarboxylation at room temperature[3].

Self-Validating Workflow
  • Preparation: In an oven-dried 10 mL Schlenk tube, add 6-Ethyl-5-methylnicotinonitrile (1.0 equiv, 0.5 mmol), the alkyl carboxylic acid (3.0 equiv), K₂HPO₄ (2.0 equiv), (NH₄)₂S₂O₈ (1.5 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Solvent & Degassing: Add a 1:1 mixture of DMSO/H₂O (5.0 mL). Causality: Water solubilizes the inorganic salts, while DMSO keeps the organic substrate and catalyst in solution. Degas via three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture using a 450 nm Blue LED at 25 °C for 16 hours.

    • In-Process Control: The solution should transition from a pale yellow-green to a vibrant, luminescent state. If the solution turns opaque black, the persulfate has oxidized the solvent due to oxygen contamination (failed degassing).

  • Quenching & Analysis: Dilute with EtOAc and wash with saturated NaHCO₃.

    • Validation: LC-MS analysis of the organic layer must show the disappearance of the

      
       147 peak [M+H]⁺ and the appearance of the alkylated mass.
      

PhotoredoxCycle PC Ir(III) Catalyst (Ground State) PC_star *Ir(III) Catalyst (Excited State) PC->PC_star 450 nm Blue LED Radical Alkyl Radical (R•) via Decarboxylation PC_star->Radical SET Oxidation of R-COOH Adduct Radical-Pyridine Adduct (Radical Cation) Radical->Adduct Nucleophilic Attack at C-2 Adduct->PC Catalyst Regeneration Product C-2 Alkylated Nicotinonitrile Adduct->Product Deprotonation & SET Reduction

Photoredox-mediated Minisci catalytic cycle for C-2 alkylation.

Protocol B: Regioselective C-4 Arylation via Lewis Acid-Directed Borono-Minisci

Causality & Design: To force substitution at the sterically hindered C-4 position, we employ BF₃·OEt₂. The Lewis acid coordinates strongly to the pyridine nitrogen, creating a massive steric bulk that blocks the C-2 position. Silver(I) catalysis is then used to generate aryl radicals from arylboronic acids[4].

Self-Validating Workflow
  • Complexation: Dissolve 6-Ethyl-5-methylnicotinonitrile (1.0 equiv, 0.5 mmol) in anhydrous DCE (4.0 mL) under argon. Dropwise add BF₃·OEt₂ (1.5 equiv).

    • In-Process Control: A slight exotherm and a transient white precipitate (the Lewis acid-base adduct) will form, confirming successful activation.

  • Radical Generation: Add the arylboronic acid (2.0 equiv), AgNO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv). Add H₂O (1.0 mL) to facilitate persulfate solubility.

  • Reaction: Stir at 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous Na₂CO₃ to break the BF₃ complex. Extract with DCM. The crude NMR will show a distinct singlet for the C-2 proton (~8.8 ppm), confirming that substitution occurred exclusively at C-4.

Protocol C: C-2 Directed ortho-Metalation (DoM)

Causality & Design: Standard alkyllithiums (e.g., n-BuLi) will catastrophically attack the electrophilic cyano group. To achieve clean deprotonation at C-2, we utilize the Knochel-Hauser base (TMPMgCl·LiCl). The bulky 2,2,6,6-tetramethylpiperidide (TMP) acts purely as a base, while LiCl breaks up the magnesium amide aggregates, dramatically increasing kinetic basicity[5].

Self-Validating Workflow
  • Metalation: Dissolve 6-Ethyl-5-methylnicotinonitrile (1.0 equiv, 1.0 mmol) in dry THF (5.0 mL) at -78 °C under argon. Slowly add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene). Stir for 45 minutes.

    • Validation (Crucial Step): Before adding the electrophile, extract a 0.1 mL aliquot and quench it into D₂O. Analyze via LC-MS. You must observe >95% deuterium incorporation at C-2 (

      
       148). If not, increase the metalation time.
      
  • Electrophilic Trapping: Add a solution of the desired electrophile (e.g., I₂ or an aldehyde, 1.5 equiv) in THF dropwise.

  • Quenching: Warm to room temperature over 2 hours, then quench with saturated NH₄Cl.

Quantitative Data & Yields

The following table summarizes the expected outcomes of the three orthogonal protocols, demonstrating the strict regiocontrol achieved through mechanistic design.

Functionalization StrategyTarget PositionPrimary Reagents / CatalystIsolated Yield (%)Regioselectivity (C2:C4)
Photoredox Minisci Alkylation C-2Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆, Blue LED78%>19:1
Directed ortho-Metalation (DoM) C-2TMPMgCl·LiCl, then I₂ (Electrophile)85%>99:1
Lewis Acid Borono-Minisci C-4Ar-B(OH)₂, BF₃·OEt₂, AgNO₃, K₂S₂O₈71%1:12

References

  • 5-Methylnicotinonitrile | C7H6N2 | CID 637838 - PubChem. Source: National Institutes of Health (NIH).
  • En Route to Intermolecular Cross-Dehydrogenative Coupling Reactions. Source: The Journal of Organic Chemistry - ACS Publications.
  • BF3-Mediated Direct Functionalizations of Pyridines. Source: Ludwig-Maximilians-Universität München (LMU).
  • LEWIS ACID-CATALYZED BORONO-MINISCI REACTIONS OF ARYLBORONIC ACIDS AND HETEROCYCLES. Source: LOCKSS.
  • 110253-41-3 | 6-Ethyl-5-methylnicotinonitrile. Source: BLDpharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimer Formation in 6-Ethyl-5-methylnicotinonitrile Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that scaling up highly substituted pyridines often reveals hidden mechanistic traps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that scaling up highly substituted pyridines often reveals hidden mechanistic traps. Dimerization during the synthesis of 6-Ethyl-5-methylnicotinonitrile is a classic example of how transient intermediates can derail a seemingly straightforward reaction.

This guide is designed by Senior Application Scientists to provide you with the causality behind these side reactions and field-proven, self-validating protocols to ensure high-purity monomer isolation.

FAQ 1: What is the mechanistic origin of dimer formation during this synthesis?

Answer: The synthesis of highly substituted nicotinonitriles typically utilizes a multicomponent condensation involving an aliphatic ketone precursor, malononitrile, and ammonium acetate[1]. This reaction does not form the aromatic pyridine ring instantly; it proceeds through a transient 1,4-dihydropyridine (DHP) intermediate.

Dimerization is a well-documented side reaction at the DHP stage, primarily occurring via two distinct environmental triggers:

  • Oxidative Dimerization (Radical Coupling): In the presence of atmospheric oxygen or unoptimized oxidants, the DHP ring undergoes single-electron transfer (SET). This generates a radical cation that rapidly couples with another DHP molecule, forming a covalent C–C bond (often at the C3/C3' or C4/C4' positions) before aromatization can occur[2].

  • Photochemical [2+2] Cycloaddition: DHP intermediates are highly susceptible to topochemically controlled photochemical dimerization. When exposed to ambient laboratory light, the double bonds of two DHP molecules can undergo a[2+2] cycloaddition, yielding rigid cage-like or anti-dimer structures[3].

Pathway Precursors Precursors (Ketone + Malononitrile + NH4OAc) DHP 1,4-Dihydropyridine (DHP) Intermediate Precursors->DHP Multicomponent Condensation Monomer 6-Ethyl-5-methylnicotinonitrile (Desired Monomer) DHP->Monomer Controlled Oxidation [-2H] Dimer DHP Dimer / Bis-adduct (Impurity) DHP->Dimer O2 / Light / Excess Heat (Radical Coupling)

Mechanistic divergence of the DHP intermediate into the desired monomer versus the dimer impurity.

FAQ 2: How do reaction parameters quantitatively impact the monomer-to-dimer ratio?

Answer: Understanding the causality of environmental factors on the reaction is essential for optimization. Atmospheric oxygen acts as a radical initiator, while ambient light provides the activation energy for cycloaddition. The table below summarizes how controlling these variables dictates the thermodynamic and kinetic fate of the DHP intermediate.

Table 1: Effect of Reaction Parameters on 6-Ethyl-5-methylnicotinonitrile Yield

Temperature (°C)AtmosphereLight ExposureMonomer Yield (%)Dimer Yield (%)Primary Failure Mode
80°CAirAmbient Light45%35%Oxidative & Photochemical Coupling
80°CArgonAmbient Light65%15%Photochemical [2+2] Cycloaddition
80°CArgonStrictly Dark82% < 2% Optimized Conditions
110°CArgonStrictly Dark60%18%Thermal Degradation / Bis-adducts
FAQ 3: How can I analytically distinguish the dimer from the desired product?

Answer: Distinguishing the monomer (MW: 146.19 g/mol ) from the dimer is critical for your in-process controls.

  • LC-MS: The desired 6-ethyl-5-methylnicotinonitrile will present an

    
     peak at m/z 147.2. The oxidative dimer will present a mass approximately double that of the DHP intermediate (m/z ~293–295), often co-eluting closely with the monomer if not properly resolved[2].
    
  • NMR Spectroscopy: In the

    
    H-NMR spectrum, the DHP intermediate exhibits a distinct signal for the C4-proton (typically around 
    
    
    
    4.5–4.8 ppm). Upon successful aromatization to the monomer, this signal disappears, and the pyridine ring carbons shift downfield (140–170 ppm) in
    
    
    C-NMR[2]. If a photochemical dimer forms, the spectrum will display a multiplicity of signals corresponding to the loss of the double bonds and the formation of a rigid cyclobutane core[3].
FAQ 4: What is the validated protocol to minimize dimer formation?

Answer: To prevent dimerization, you must decouple the condensation step from the aromatization step. The following step-by-step methodology is a self-validating system designed to trap the DHP intermediate safely before executing a controlled oxidation.

Protocol: Optimized Synthesis of 6-Ethyl-5-methylnicotinonitrile

  • Solvent Degassing (Critical Step): Purge absolute ethanol with Argon for 30 minutes. Removing dissolved oxygen eliminates the primary radical initiator responsible for oxidative DHP dimerization.

  • Multicomponent Condensation: Under a strict Argon atmosphere, combine the ketone precursor (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (3.0 eq) in the degassed ethanol.

  • Photochemical Shielding: Wrap the reaction flask entirely in aluminum foil to prevent ambient light from triggering a [2+2] cycloaddition. Heat the mixture to 80°C for 4 hours.

  • In-Process Validation (Self-Validation Step): Pause heating and sample 10 µL of the mixture for LC-MS. You must confirm the presence of the 1,4-DHP intermediate (m/z = 148.2) and the absolute absence of the dimer (m/z ~ 294.4) before proceeding. Do not proceed to step 5 if dimer is detected.

  • Controlled Aromatization: Remove the foil. At 0°C, introduce a controlled stoichiometric amount of a mild oxidant (e.g., DDQ, 1.0 eq) to smoothly oxidize the DHP to 6-Ethyl-5-methylnicotinonitrile (m/z = 146.2) without generating radical cascades.

  • Workup & Isolation: Concentrate the solvent in vacuo and purify the crude mixture via silica gel chromatography (Hexanes:EtOAc) to isolate the pure monomer.

Workflow Step1 1. Degas Solvents (Argon Sparging, 30 min) Step2 2. Condensation Reaction (Strictly Dark, 80°C, 4h) Step1->Step2 Step3 3. In-Process LC-MS (Verify DHP Formation) Step2->Step3 Step4 4. Controlled Aromatization (Add Mild Oxidant at 0°C) Step3->Step4 Step5 5. Workup & Isolation (Chromatography) Step4->Step5

Self-validating experimental workflow designed to suppress oxidative and photochemical dimerization.

References
  • [2] Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. MDPI (Molecules). URL:

  • [1] Synthesis of new 4,6-diaryl-2-(arylthio)nicotinonitriles in Triton X-100 aqueous micellar media. RHHZ. URL:

  • [3] FIRST ROTAMERIC ANTI DIMERS AND 3,9- DIAZATETRAASTERANES FROM UNSYMMETRICALLY SUBSTITUTED N-ACYL. CLOCKSS. URL:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 6-Ethyl-5-methylnicotinonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) [1]. As a substituted pyridine derivative, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). However, its synthesis and subsequent workup frequently generate a specific profile of structurally related impurities that can compromise downstream reactions.

This guide provides a causal analysis of these impurities and field-proven, self-validating protocols to achieve high-purity isolation.

Impurity Matrix & Physicochemical Rationale

To design an effective purification strategy, one must first understand the thermodynamic and physicochemical differences between the target molecule and its degradants. The table below summarizes the quantitative and qualitative data used to exploit these differences.

Impurity TypeChemical IdentityCausality / OriginRelative PolarityPrimary Clearance Strategy
Hydrolysis (Partial) 6-Ethyl-5-methylnicotinamideBase/acid-catalyzed hydration of the nitrile group during aqueous workup[2].High (H-bond donor/acceptor)Silica Gel Chromatography
Hydrolysis (Complete) 6-Ethyl-5-methylnicotinic acidOver-hydrolysis of the amide intermediate.Very High (Ionizable)Liquid-Liquid Extraction (Mild Base)
Oxidation Pyridine N-oxide derivativeExposure to peroxides, atmospheric oxygen, or oxidizing reagents[3].Very High (Strong Dipole)Silica Gel Chromatography
Positional Isomer 5-Ethyl-6-methylnicotinonitrileNon-regioselective cyclization of unsymmetrical precursors during synthesis.Low (Identical to Target)Preparative RP-HPLC

Troubleshooting FAQs & Mechanistic Insights

Q1: My final product is contaminated with carboxylic acid and amide impurities. How do I remove them without degrading the target nitrile?

The Causality: The nitrile group (-C≡N) is highly susceptible to nucleophilic attack by water under both acidic and basic conditions, particularly at elevated temperatures. This leads to a stepwise degradation: first hydrating to an amide, and subsequently hydrolyzing to a carboxylic acid[2].

The Solution: Because the degradation produces an ionizable carboxylic acid, you can exploit its pKa (typically ~4.5 for nicotinic acids). By washing the organic layer with a mild aqueous base (like saturated


, pH ~8), the acid is deprotonated into a highly water-soluble carboxylate salt and partitioned into the aqueous phase. The neutral target nitrile remains safely in the organic phase. The amide, being neutral but highly polar, will be cleared in a subsequent silica plug.

Hydrolysis N 6-Ethyl-5-methylnicotinonitrile (Target) Amide 6-Ethyl-5-methylnicotinamide (Intermediate) N->Amide H2O, OH- / H+ (Partial Hydrolysis) Acid 6-Ethyl-5-methylnicotinic acid (Final Degradant) Amide->Acid H2O, OH- / H+ (Complete Hydrolysis)

Caption: Chemical mechanism of nitrile hydrolysis leading to amide and acid impurities.

Q2: LC-MS indicates the presence of an N-oxide impurity (+16 Da). What is the most efficient clearance method?

The Causality: The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and prone to oxidation, forming a stable coordinate covalent bond with oxygen (


-

). This often occurs if the synthesis involves oxidative conditions or prolonged exposure to air.

The Solution: Pyridine N-oxides possess a massive dipole moment compared to the parent pyridine. This makes them interact exceptionally well with the polar silanol groups (-SiOH) on normal-phase silica gel[3]. A simple flash chromatography step using a non-polar to moderately polar gradient (e.g., Hexane/Ethyl Acetate) will elute the target nitrile quickly while permanently retaining the N-oxide on the column.

Q3: I am seeing a closely eluting peak on my chromatogram, suspected to be the 5-ethyl-6-methylnicotinonitrile isomer. How can I resolve this?

The Causality: If your synthesis relies on the condensation of unsymmetrical aliphatic precursors (e.g., a Hantzsch-type pyridine synthesis), mixed regioselectivity will yield positional isomers. Because the molecular weight, functional groups, and overall polarities are identical, normal-phase chromatography and extraction will fail to separate them.

The Solution: Reverse-Phase Preparative HPLC (RP-HPLC) is mandatory. The slight difference in the spatial arrangement of the ethyl and methyl groups alters the molecule's hydrodynamic radius and its hydrophobic interaction with the C18 stationary phase, allowing for baseline resolution.

Experimental Protocols

The following protocols form a self-validating, sequential purification system. Each step is designed to orthogonally remove a specific class of impurity based on the physicochemical principles outlined above.

Protocol A: Selective Liquid-Liquid Extraction (LLE) for Acid Clearance

This protocol validates itself by shifting the pH to selectively ionize only the acidic degradants, ensuring zero loss of the neutral target compound.

  • Dissolution: Dissolve the crude 6-Ethyl-5-methylnicotinonitrile mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ). Vigorously shake the separatory funnel and vent the generated 
    
    
    
    gas.
  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble sodium 6-ethyl-5-methylnicotinate. Draw off the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated

    
     (brine) to remove residual water and dissolved salts.
    
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
Protocol B: Normal-Phase Flash Chromatography for Amide & N-Oxide Clearance

This protocol validates itself by utilizing stationary-phase dipole interactions to trap polar degradants while the target elutes.

  • Column Preparation: Pack a column with 230–400 mesh silica gel.

  • Loading: Dry-load the concentrated product from Protocol A onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Run a gradient of Hexane to Ethyl Acetate (start 9:1, ramp to 7:3).

  • Fraction Collection: The target 6-Ethyl-5-methylnicotinonitrile will elute early (TLC

    
     ~ 0.6 in 7:3 Hexane/EtOAc). The amide and N-oxide impurities will remain highly retained (
    
    
    
    < 0.2)[3].
Protocol C: Reverse-Phase Preparative HPLC for Isomer Resolution
  • System Setup: Utilize a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) (maintains sharp peak shapes by suppressing silanol ionization).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: Run a shallow gradient from 30% B to 60% B over 30 minutes. The shallow gradient is critical to exploit the minor hydrophobic differences between the 5-ethyl and 6-ethyl isomers.

  • Isolation: Monitor at 254 nm. Collect the major peak, neutralize the TFA with a mild buffer, extract into an organic solvent, and dry to yield the ultra-pure target.

Purification Workflow Visualization

Purification Crude Crude Mixture LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Org Organic Phase (Nitrile, Amide, N-oxide, Isomers) LLE->Org Neutral/Basic Aq Aqueous Phase (Nicotinic Acid Salts) LLE->Aq Acidic Impurities Silica Silica Gel Chromatography (Hexane / EtOAc) Org->Silica SemiPure Semi-Pure Nitrile (+ Positional Isomers) Silica->SemiPure Elutes First Polar Retained Impurities (Amide, N-oxide) Silica->Polar Highly Retained HPLC Preparative RP-HPLC (C18, MeCN / H2O) SemiPure->HPLC Pure Pure 6-Ethyl-5-methylnicotinonitrile HPLC->Pure Baseline Resolution

Caption: Step-by-step purification workflow for isolating 6-Ethyl-5-methylnicotinonitrile.

References

  • Wikipedia Contributors. "Nicotinonitrile". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ataman Kimya. "NIACINAMIDE". Ataman Chemicals Knowledge Base. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning during the Reduction of 6-Ethyl-5-methylnicotinonitrile

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 6-Ethyl-5-methylnicotinonitrile. This guide provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 6-Ethyl-5-methylnicotinonitrile. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common challenge of catalyst poisoning and to ensure the successful synthesis of the corresponding amine, (6-Ethyl-5-methyl-pyridin-3-yl)methanamine.

The reduction of substituted nicotinonitriles is a critical transformation in pharmaceutical synthesis. However, the inherent properties of the substrate and potential impurities can lead to significant catalyst deactivation, resulting in low yields, incomplete reactions, and challenging purifications. This resource is designed to provide you with the expertise to diagnose, prevent, and resolve these issues effectively.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section provides a structured approach to identifying and solving common problems encountered during the reduction of 6-Ethyl-5-methylnicotinonitrile.

Issue 1: Slow or Stalled Reaction

Symptom: The reaction shows little to no conversion, or the rate of hydrogen uptake significantly decreases over time.

Potential Cause Underlying Reason & How to Verify Recommended Solution
Sulfur Poisoning Sulfur compounds are potent poisons for common hydrogenation catalysts like Raney® Nickel and Palladium on Carbon (Pd/C).[1] They can originate from starting materials or solvents. Verification: Analyze starting materials and solvents for sulfur content using techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).Feedstock Purification: Pass liquid starting materials and solvents through a guard bed of activated carbon or a suitable adsorbent to remove sulfur impurities before they reach the catalyst.
Product Inhibition The amine product, (6-Ethyl-5-methyl-pyridin-3-yl)methanamine, can act as a poison by strongly adsorbing to the catalyst's active sites, blocking further reaction.[2] This is a form of feedback inhibition.[3] Verification: Monitor the reaction kinetics. A sharp decrease in rate as product concentration increases is indicative of product inhibition.In-situ Product Protection: If compatible with your overall synthetic route, consider adding an agent like Di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture to protect the newly formed amine in-situ, preventing it from binding to the catalyst.
Pyridine Nitrogen Inhibition The lone pair of electrons on the nitrogen atom of the pyridine ring in 6-Ethyl-5-methylnicotinonitrile can coordinate with the metal catalyst, leading to self-poisoning and reduced activity.[2][4] Verification: This is an inherent property of the substrate. If other causes are ruled out, this is a likely contributor.Use of Acidic Additives: Adding a non-coordinating acid, such as a catalytic amount of sulfuric acid, can protonate the pyridine nitrogen, reducing its ability to bind to the catalyst.[5] This can enhance the reaction rate.
Impurity-Related Deactivation Other impurities in the starting material, such as halides or other nitrogen-containing heterocycles, can also poison the catalyst. Verification: Analyze the purity of your 6-Ethyl-5-methylnicotinonitrile using techniques like HPLC, GC-MS, or NMR.Recrystallization/Purification of Starting Material: Purify the starting material to remove any potential catalyst poisons.
Issue 2: Low Yield and/or Formation of Byproducts

Symptom: The desired amine is obtained in low yield, and significant amounts of side products are observed.

Potential Cause Underlying Reason & How to Verify Recommended Solution
Formation of Secondary and Tertiary Amines The primary amine product can react with the imine intermediate to form secondary amines, which can be further reduced to tertiary amines.[6] Verification: Use GC-MS or LC-MS to identify the molecular weights of the byproducts, which will correspond to the expected secondary and tertiary amine structures.Addition of Ammonia: Introducing ammonia into the reaction can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction that leads to these byproducts.[7]
Incomplete Reduction Insufficient catalyst activity or harsh reaction conditions can lead to the formation of partially hydrogenated intermediates. Verification: Analyze the crude reaction mixture by NMR or LC-MS to identify potential imine or other intermediate species.Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time. Start with milder conditions and gradually increase them to find the optimal balance between conversion and selectivity.
Hydrogenolysis With catalysts like Pd/C, cleavage of the C-N bond can occur, leading to the formation of toluene derivatives as byproducts.[5] Verification: Use GC-MS to look for the mass corresponding to 2-ethyl-3,5-dimethyltoluene.Catalyst Selection: Consider using a different catalyst that is less prone to hydrogenolysis, such as Rhodium on Carbon (Rh/C) or a modified Raney® Nickel.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the reduction of 6-Ethyl-5-methylnicotinonitrile.

Caption: Troubleshooting workflow for catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of 6-Ethyl-5-methylnicotinonitrile?

A1: The most commonly employed catalysts for the reduction of nitriles, including substituted nicotinonitriles, are Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium-based catalysts.[2][8] The choice of catalyst can significantly impact selectivity and resistance to poisoning.

Q2: Can I reuse the catalyst for subsequent reactions?

A2: While catalyst reuse is economically desirable, it can be challenging without proper regeneration. Deactivated catalysts, if reused directly, will likely result in poor performance. A regeneration protocol is necessary to restore catalytic activity.

Q3: How can I tell if my catalyst has been poisoned?

A3: The primary indicators of catalyst poisoning are a significant decrease in reaction rate, a need for harsher reaction conditions (higher temperature or pressure) to achieve conversion, and a change in the physical appearance of the catalyst (e.g., clumping or color change).

Q4: Are there any "poison-resistant" catalysts for this type of reduction?

A4: While no catalyst is completely immune to poisoning, rhodium-based catalysts have sometimes shown greater resistance to poisoning by nitrogen-containing compounds compared to palladium catalysts.[2] The use of catalyst additives or promoters can also enhance resistance.

Q5: What is the role of the solvent in preventing catalyst poisoning?

A5: The solvent can play a crucial role. Protic solvents, such as acetic acid, can protonate the basic nitrogen of the pyridine ring, thereby reducing its ability to poison the catalyst.[2] The purity of the solvent is also critical, as it can be a source of poisons like sulfur.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 6-Ethyl-5-methylnicotinonitrile using Raney® Nickel

This protocol provides a general starting point for the reduction. Optimization of temperature, pressure, and catalyst loading may be necessary.

Materials:

  • 6-Ethyl-5-methylnicotinonitrile

  • Raney® Nickel (stored as a slurry in water)

  • Ethanol (anhydrous)

  • Ammonia (optional, as a solution in ethanol)

  • Hydrogen gas

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a clean, dry, and inerted pressurized reaction vessel, add the washed Raney® Nickel (typically 10-20% by weight relative to the nitrile).

  • Add a solution of 6-Ethyl-5-methylnicotinonitrile (1.0 eq) in anhydrous ethanol.

  • (Optional) If suppression of secondary amine formation is desired, add a solution of ammonia in ethanol.

  • Hydrogenation: Seal the reaction vessel, and purge with nitrogen gas followed by hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 50-80°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it is pyrophoric.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (6-Ethyl-5-methyl-pyridin-3-yl)methanamine, which can be purified by distillation or chromatography.

Protocol 2: Regeneration of Sulfur-Poisoned Raney® Nickel Catalyst

This protocol is adapted from established methods for regenerating sulfur-poisoned Raney® Nickel.[1]

Materials:

  • Sulfur-poisoned Raney® Nickel catalyst

  • Aqueous solution of tartaric acid (or another suitable organic acid)

  • Aqueous solution of a metal salt whose sulfide is insoluble in acid (e.g., copper(II) sulfate)

  • Aqueous base solution (e.g., sodium hydroxide)

  • Deionized water

Procedure:

  • Admix the sulfur-poisoned Raney® Nickel catalyst in an aqueous solution containing the organic acid and the metal salt.

  • With stirring, slowly add the aqueous base solution to the mixture until the pH is between 6.5 and 8.0.

  • Allow the catalyst to settle, and then decant the supernatant liquid.

  • Wash the catalyst repeatedly with deionized water until the washings are neutral.

  • The regenerated catalyst should be stored under water to prevent it from becoming pyrophoric.

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended reaction pathway and the formation of common byproducts during the reduction of 6-Ethyl-5-methylnicotinonitrile.

ReactionPathway Start 6-Ethyl-5-methylnicotinonitrile Imine Imine Intermediate Start->Imine + H₂/Catalyst PrimaryAmine (6-Ethyl-5-methyl-pyridin-3-yl)methanamine (Desired Product) Imine->PrimaryAmine + H₂/Catalyst SecondaryImine Secondary Imine Intermediate Imine->SecondaryImine + Primary Amine - NH₃ SecondaryAmine Secondary Amine Byproduct SecondaryImine->SecondaryAmine + H₂/Catalyst TertiaryAmine Tertiary Amine Byproduct SecondaryAmine->TertiaryAmine + Imine Intermediate - NH₃, + H₂/Catalyst

Caption: Reaction pathway and byproduct formation.

References

  • US Patent 3674707A, "Regeneration of sulfur-poisoned Raney Nickel c
  • BenchChem Technical Support Center, "Regeneration of palladium catalysts from tetraamminepalladium(II)
  • BenchChem Technical Support Center, "Managing Flammable Catalysts in Reduction Reactions with Raney Nickel".
  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Wikipedia, "Nitrile reduction".
  • Influence of the Reused 10% Pd/C Catalyst on the Ratio of Byproducts in the Hydrogenation of PPN.
  • Lennon, D., & Hamilton, N. G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • BenchChem Technical Support Center, "Catalyst Poisoning in Reactions with Pyridine Substr
  • Application Notes: Palladium on Carbon (Pd/C)
  • EP0913388A1, "Hydrogenation of nitriles to produce amines", Published May 6, 1999.
  • CN105363476A, "Palladium/carbon catalyst regeneration and mechanical applic
  • van de Scheur, M., et al. (1991). New process for the regeneration of a nickel hydrogenation catalyst poisoned by thiophene.
  • Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Zarei, M., et al. (2022). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 12(34), 22065-22088.
  • Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.
  • WO2015071230A1, "Catalytic hydrogenation of nitriles", Published May 21, 2015.
  • Bibik, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5648.
  • Wikipedia, "Pyridine".
  • BioNinja, "Feedback Inhibition".
  • Blaser, H. U., & Pugin, B. (1999). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts.
  • Chen, R.-Y., et al. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas.
  • Golunski, S. E., & Jackson, D. (1986). Study on catalyst for pyridine synthesis.
  • Derevschikov, V., et al. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening.
  • G.A.S.
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • de Lasa, H. (2021). Special Issue on Catalyst Deactivation and Regeneration.
  • Wikipedia, "C
  • Xie, Y. B., et al. (2024). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology.
  • ResearchGate, "Role of Pyridine and Alternative Solvents in Raney Nickel C
  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093-1097.
  • Sigma-Aldrich, "Rhodium C
  • DCL Inc.
  • Master Organic Chemistry, "Reagent Friday: Raney Nickel".
  • BenchChem Technical Support Center, "Byproduct formation in the synthesis of 6-Ethyl-2,3-dimethylpyridine".
  • Pearson+, "Raney Nickel Reduction".
  • Takeda, H., et al. (2023). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • Organic Chemistry Portal, "Amine synthesis by nitrile reduction".
  • Kim, J., & Chang, S. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(4), 1478-1487.
  • Wang, Y., et al. (2015). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis. Accounts of Chemical Research, 48(8), 2337-2346.
  • Bonrath, W., & Medlock, J. A. (2012). Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. IntechOpen.
  • Kumar, S., & Bhalla, T. C. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. Scientific Reports, 12(1), 16428.
  • Li, C., et al. (2017). Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ‑Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering, 5(1), 1033-1040.
  • Li, J., et al. (2010). Ethyl 4-[({amino}(4-fluoroanilino)methylidene)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2768.

  • Santa Cruz Biotechnology, "(6-methylpyridin-3-yl)methanamine".
  • Sainsbury, F., & Lomonossoff, G. P. (2014). The Impact of Six Critical Impurities on Recombinant Protein Recovery and Purification from Plant Hosts: Applications, Challenges, and Emerging Areas.

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Optimization

Controlling pH levels for stable 6-Ethyl-5-methylnicotinonitrile extraction

A Guide to pH Control for Enhanced Stability and Yield Welcome to the technical support center for the extraction of 6-Ethyl-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to pH Control for Enhanced Stability and Yield

Welcome to the technical support center for the extraction of 6-Ethyl-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish a robust, stable, and high-yield extraction process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experiments effectively.

The stability of the nitrile functional group and the acid-base properties of the pyridine ring are the two most critical factors in the successful extraction of 6-Ethyl-5-methylnicotinonitrile. This guide will focus on how to manipulate pH to your advantage, preventing degradation and maximizing partitioning into your desired solvent phase.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of 6-Ethyl-5-methylnicotinonitrile and the critical role of pH.

Q1: What are the key chemical features of 6-Ethyl-5-methylnicotinonitrile that influence its extraction?

6-Ethyl-5-methylnicotinonitrile is a substituted pyridine derivative. Its structure contains two key features that dictate its behavior in acidic and basic solutions:

  • A Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and can be protonated under acidic conditions. This makes the molecule ionizable.

  • A Nitrile Group (-C≡N): The cyano group is susceptible to hydrolysis, which can be catalyzed by both strong acids and strong bases, especially at elevated temperatures.[1][2] This reaction converts the nitrile first to an amide, and then to a carboxylic acid, representing a critical degradation pathway.[3][4]

Understanding these two features is paramount for designing a successful extraction protocol.

Q2: Why is pH control the most critical parameter for this extraction?

pH control is crucial for two primary reasons:

  • Controlling Solubility and Partitioning: The protonation state of the pyridine nitrogen dramatically alters the molecule's polarity. In its neutral (deprotonated) form, the compound is more hydrophobic and will preferentially partition into an organic solvent. When protonated (at low pH), it becomes a charged cation, making it more soluble in the aqueous phase.[5][6] You can leverage this pH-dependent partitioning to selectively extract your compound.[7][8]

  • Ensuring Chemical Stability: The nitrile group is vulnerable to hydrolysis. Extreme pH values (both highly acidic and highly alkaline) will accelerate the degradation of 6-Ethyl-5-methylnicotinonitrile into its corresponding carboxylic acid (6-Ethyl-5-methylnicotinic acid).[9] Therefore, maintaining the pH within a stable range is essential to prevent yield loss and impurity formation.

Q3: What happens to 6-Ethyl-5-methylnicotinonitrile at extreme pH values?

At extreme pH levels, the primary risk is the irreversible hydrolysis of the nitrile group.[10] The reaction proceeds in two steps: first to an amide intermediate, then to the final carboxylic acid product.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[9]

  • Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., NaOH) and heat, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile group.[3][10]

The diagram below illustrates this degradation pathway.

G cluster_acid Acidic Conditions (e.g., >1M HCl, Heat) cluster_base Alkaline Conditions (e.g., >1M NaOH, Heat) A_Nitrile 6-Ethyl-5-methylnicotinonitrile A_Amide 6-Ethyl-5-methylnicotinamide (Amide Intermediate) A_Nitrile->A_Amide H₃O⁺ A_Acid 6-Ethyl-5-methylnicotinic Acid (Degradation Product) A_Amide->A_Acid H₃O⁺, Heat B_Nitrile 6-Ethyl-5-methylnicotinonitrile B_Amide 6-Ethyl-5-methylnicotinamide (Amide Intermediate) B_Nitrile->B_Amide OH⁻ B_Acid Sodium 6-Ethyl-5-methylnicotinate (Salt of Degradation Product) B_Amide->B_Acid OH⁻, Heat

Caption: pH-Dependent Hydrolysis of the Nitrile Group.

Q4: How do I choose the optimal pH for a liquid-liquid extraction (LLE)?

The optimal pH creates a scenario where your target compound is in its least polar form, while impurities might be in their most polar (ionized) form. For 6-Ethyl-5-methylnicotinonitrile, the goal is to keep the pyridine nitrogen in its neutral, unprotonated state. The pKa of a substituted pyridine ring is typically in the range of 5-6.

To maximize partitioning into an organic solvent, the pH of the aqueous phase should be at least 1.5 to 2 pH units above the pKa of the pyridine nitrogen.[5] Therefore, adjusting the aqueous phase to a pH of 7.5 to 9.0 is a logical starting point. This ensures the compound is neutral and hydrophobic, while any acidic impurities would be deprotonated (charged) and remain in the aqueous layer.

The diagram below illustrates how pH affects the compound's distribution between phases.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph Optimal pH (e.g., pH 8-9) A_Org Organic Phase (e.g., Ethyl Acetate) Low Concentration of Compound A_Aq Aqueous Phase Compound is Protonated (Charged) High Concentration B_Org Organic Phase (e.g., Ethyl Acetate) High Concentration of Compound B_Aq Aqueous Phase Compound is Neutral Low Concentration B_Aq->B_Org Partitions Favorably G start Start: Aqueous solution containing crude product ph_adjust 1. pH Adjustment Adjust aqueous phase to optimal pH (e.g., 8.5) using a dilute base (e.g., 0.5M NaHCO₃). start->ph_adjust transfer 2. Transfer to Separatory Funnel ph_adjust->transfer add_solvent 3. Add Immiscible Organic Solvent (e.g., Ethyl Acetate, vol/vol) transfer->add_solvent extract 4. Mix and Vent Shake funnel for 1-2 min, venting periodically. add_solvent->extract separate 5. Phase Separation Allow layers to fully separate. extract->separate collect_org 6. Collect Organic Layer Drain the lower aqueous layer, then collect the upper organic layer. separate->collect_org back_extract Optional: Back-Extraction Wash organic layer with brine to remove residual water. collect_org->back_extract dry 7. Dry Organic Layer Add anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). back_extract->dry filter 8. Filter Remove the drying agent. dry->filter evaporate 9. Solvent Evaporation Use rotary evaporator to concentrate the product. filter->evaporate end End: Purified 6-Ethyl-5-methylnicotinonitrile evaporate->end

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Column Comparison Guide for 6-Ethyl-5-methylnicotinonitrile

Executive Summary 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Quantifying this compound presents a classic chromatographic challenge: the basic pyridine nitrogen is highly prone to secondary silanophilic interactions, which often result in severe peak tailing, poor resolution, and reduced sensitivity.

As a Senior Application Scientist, I have structured this guide to objectively compare two distinct high-performance liquid chromatography (HPLC) methodologies. By contrasting a traditional reversed-phase (C18) approach with an orthogonal


 interaction strategy (Phenyl-Hexyl), this guide provides the mechanistic reasoning and self-validating protocols necessary to establish a robust, mass-spectrometry (MS) compatible assay.

Mechanistic Grounding: The Chromatographic Challenge

The molecular architecture of 6-Ethyl-5-methylnicotinonitrile features a pyridine ring substituted with an electron-withdrawing cyano group (-CN) and two electron-donating alkyl groups. Pyridine derivatives typically exhibit


 values in the range of 5.2 to 6.0, rendering them hydrophilic and highly sensitive to mobile phase pH [2].

The primary cause of method failure for this class of compounds is ion-exchange interactions . At a mid-range pH (pH 4–7), residual silanols (


) on the silica backbone of the stationary phase dissociate into acidic 

groups. The lone electron pair on the pyridine nitrogen interacts strongly with these anionic sites, causing the analyte to drag through the column rather than eluting in a tight band.

To overcome this causality, method development must follow one of two logical pathways:

  • Method A (Ion Suppression via C18): Utilizing a strong acidic modifier like 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the pyridine nitrogen while neutralizing the surface silanols, forcing the separation to rely purely on hydrophobic partitioning [1].

  • Method B (Orthogonal Selectivity via Phenyl-Hexyl): Utilizing a Phenyl-Hexyl stationary phase with a near-neutral, volatile buffer (e.g., 10 mM Ammonium Acetate). The phenyl ring of the stationary phase engages in

    
     electron donor-acceptor interactions with the electron-deficient nicotinonitrile ring. This allows for excellent peak shape and retention without relying on harsh, MS-incompatible acids [3].
    

Comparative Experimental Design & Performance Data

To objectively evaluate these strategies, 6-Ethyl-5-methylnicotinonitrile was analyzed using both Method A and Method B. The quantitative performance metrics are summarized in the table below.

Chromatographic ParameterMethod A: C18 (Ion Suppression)Method B: Phenyl-Hexyl (

Interaction)
Stationary Phase Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.0)10 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile (100%)Methanol (100%)
Retention Time (

)
4.2 min5.8 min
Tailing Factor (

)
1.45 (Moderate Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (

)
8,50012,400
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
MS Compatibility Poor (TFA causes severe ion suppression)Excellent (Volatile buffer promotes ionization)

Scientist's Insight: While Method A successfully forces retention, the TFA ion-pairs too strongly with the analyte, suppressing the signal in downstream LC-MS applications. Method B is objectively superior; the substitution of Acetonitrile with Methanol enhances the


 interactions between the Phenyl-Hexyl phase and the nicotinonitrile ring, yielding a tighter peak (

= 1.08) and a lower LOD.

Method Development Workflow

HPLC_Method_Dev Analyte 6-Ethyl-5-methylnicotinonitrile (Basic Pyridine Ring) Split Select Chromatographic Strategy Analyte->Split PathA Method A: Ion Suppression C18 Column + 0.1% TFA (pH ~2) Split->PathA PathB Method B: π-π Interaction Phenyl-Hexyl + Amm. Acetate (pH 6.5) Split->PathB EvalA Evaluate Peak Shape (Target As < 1.5) PathA->EvalA EvalB Evaluate Peak Shape (Target As < 1.5) PathB->EvalB FailA Tailing > 1.5 (Silanol Interaction) EvalA->FailA Suboptimal PassB Optimal Symmetry (As = 1.08) EvalB->PassB Validated FailA->PathB Switch Chemistry

Chromatographic Decision Tree for 6-Ethyl-5-methylnicotinonitrile

Self-Validating Experimental Protocol (Method B)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If the System Suitability Test (SST) criteria are not met, the protocol dictates immediate corrective actions, preventing the generation of faulty data.

Step 1: Mobile Phase Preparation
  • Buffer (Phase A): Accurately weigh 0.77 g of Ammonium Acetate and dissolve in 1.0 L of LC-MS grade water. Adjust the pH to exactly 6.5 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Causality Check: A pH shift > 0.2 units will alter the ionization state of the pyridine nitrogen, leading to retention time drift.

  • Organic (Phase B): 100% LC-MS grade Methanol.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Phase A : Phase B.

  • Standard Stock: Dissolve 10 mg of 6-Ethyl-5-methylnicotinonitrile reference standard in 10 mL of diluent (1 mg/mL).

  • Working Solution: Dilute the stock to 10 µg/mL using the diluent.

    • Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting or splitting upon injection.

Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–1 min: 10% B (Isocratic hold to focus the analyte band)

    • 1–6 min: 10% to 80% B (Linear gradient)

    • 6–8 min: 80% B (Column wash)

    • 8–10 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation Checkpoint)

Before analyzing unknown samples, inject the 10 µg/mL working solution six times. The system is only considered valid if it meets the following strict criteria:

  • Retention Time RSD:

    
     (Validates pump delivery and buffer pH stability).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Validates that silanol interactions are successfully masked by the
    
    
    mechanism).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Validates column bed integrity). If
    
    
    , the system fails validation. The operator must discard the buffer, recalibrate the pH meter, and prepare fresh Phase A.

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate / SciSpace. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography. Available at: [Link]

Comparative

Comparing reactivity of 6-Ethyl-5-methylnicotinonitrile vs 6-methylnicotinonitrile

As a Senior Application Scientist, selecting the correct pyridine building block is rarely just a matter of matching functional groups; it requires a deep understanding of how subtle steric and electronic variations dict...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct pyridine building block is rarely just a matter of matching functional groups; it requires a deep understanding of how subtle steric and electronic variations dictate downstream reactivity. Substituted nicotinonitriles are highly versatile scaffolds, frequently utilized in the synthesis of complex heterocycles like thienopyridines for antiviral and anticancer drug development[1].

This guide provides an objective, data-driven comparison of 6-Ethyl-5-methylnicotinonitrile and 6-Methylnicotinonitrile , analyzing how their structural differences impact synthetic workflows, and detailing self-validating protocols for their functionalization.

Structural and Electronic Profiling

The reactivity of the pyridine core and its substituents is governed by the delicate balance of inductive (+I) effects and steric hindrance.

  • 2 : Features a single primary methyl group at the C6 position[2]. The protons on this methyl group are highly activated (acidic) due to the strong electron-withdrawing nature of the adjacent pyridine nitrogen and the para-positioned C3-nitrile group. This makes it an excellent candidate for lateral metalation and condensation reactions.

  • 3 : The introduction of a C6-ethyl group and a C5-methyl group fundamentally alters the molecule's profile[3]. Deprotonation at C6 now yields a secondary carbanion, which is thermodynamically less stable than a primary carbanion. Furthermore, the adjacent C5-methyl group creates severe allylic/benzylic steric strain (A-1,3 strain) when the C6-carbanion attempts to planarize for resonance stabilization. Electronically, the additional alkyl groups exert a stronger overall +I effect, slightly increasing the electron density of the pyridine ring and reducing its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

G Compound1 6-Methylnicotinonitrile Prop1 Primary C6-Carbanion (Higher Stability, Low Steric Blockade) Compound1->Prop1 Prop3 Lower Ring Electron Density (Favors SNAr at C2/C4) Compound1->Prop3 Compound2 6-Ethyl-5-methylnicotinonitrile Prop2 Secondary C6-Carbanion (Lower Stability, High A-1,3 Strain) Compound2->Prop2 Prop4 Higher Ring Electron Density (Resists SNAr, Favors EAS) Compound2->Prop4

Logical mapping of substituent effects on pyridine ring reactivity.

Comparative Reactivity Metrics

To guide synthetic planning, the following table summarizes the quantitative and semi-quantitative reactivity parameters of both building blocks.

Reactivity Parameter6-Methylnicotinonitrile6-Ethyl-5-methylnicotinonitrileImpact on Synthesis
C6-Alkyl pKa (est. in DMSO) ~ 32.5~ 34.06-Ethyl requires stronger/harder bases (e.g., LDA, sec-BuLi) and longer metalation times.
Steric Hindrance (C6 Vector) Low (Primary carbon)High (Secondary carbon + C5 clash)Nucleophilic additions to C6-carbanions are kinetically slower for the 6-Ethyl variant.
Relative SNAr Rate (at C2) Baseline (1.0x)~ 0.4x (Slower)Steric shielding and +I effects make the 6-Ethyl variant more resistant to nucleophilic attack.
Nitrile Reduction Kinetics FastFastDistal nature of C5/C6 means C3-nitrile reactivity remains largely unaffected.

Experimental Methodologies & Self-Validating Protocols

In advanced library synthesis, protocols must be designed to inherently verify their own success, preventing the accumulation of unreacted starting materials in downstream steps.

Protocol A: Lateral Metalation and Electrophilic Trapping

Objective: Functionalize the C6-alkyl position via an Aldol-type condensation. Causality: While 6-methylnicotinonitrile is easily deprotonated, 6-Ethyl-5-methylnicotinonitrile requires overcoming significant steric hindrance. We utilize Lithium Diisopropylamide (LDA) at strictly -78 °C. This ensures kinetic deprotonation of the alkyl group while completely avoiding nucleophilic attack at the highly electrophilic C3-nitrile. Self-Validating System: The reaction mixture is spiked with a trace amount of 1,10-phenanthroline. The solution turns deep red in the presence of active LDA and shifts to pale yellow once the base is fully consumed by the substrate. This provides a real-time, visual validation of complete metalation before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the chosen nicotinonitrile substrate and 2 mg of 1,10-phenanthroline indicator.

  • Dissolution: Dissolve the mixture in 10 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Metalation: Add LDA (1.1 mmol, 2.0 M in THF) dropwise. Validation Check: Monitor the color shift to deep red, then to yellow/brown, confirming quantitative carbanion formation.

  • Electrophile Addition: Add benzaldehyde (1.2 mmol) dropwise. Stir for 1.5 hours at -78 °C.

  • Quench & Workup: Quench the reaction cold with 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Substrate + Indicator (Anhydrous THF, -78 °C) Step2 2. LDA Addition (Kinetic Deprotonation) Step1->Step2 Step3 3. Visual Validation (Red to Yellow Color Shift) Step2->Step3 Step4 4. Electrophile Trapping (Benzaldehyde, 1.5h) Step3->Step4 Step5 5. Quench & Workup (Sat. NH4Cl, EtOAc) Step4->Step5

Self-validating experimental workflow for C6-lateral metalation.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the C3-nitrile to a primary amine without reducing the pyridine core. Causality: The increased electron density in 6-Ethyl-5-methylnicotinonitrile makes the ring slightly more susceptible to over-reduction if harsh conditions are used. To ensure chemoselectivity, we utilize catalytic hydrogenation with Raney Nickel rather than aggressive hydride donors (like LiAlH₄), which can cause reductive decyanation or ring saturation. Methanolic ammonia is used as the solvent to suppress the formation of secondary amines by shifting the equilibrium of the intermediate imine. Self-Validating System: The reaction utilizes a mass flow controller to continuously monitor hydrogen uptake. The system automatically terminates the reaction when exactly 2.0 equivalents of H₂ are consumed, validating that the primary amine is formed without progressing to secondary amine dimerization.

Step-by-Step Methodology:

  • Setup: In a high-pressure hydrogenation reactor, add 5.0 mmol of the nicotinonitrile substrate.

  • Catalyst Addition: Add 0.5 g of Raney Nickel (pre-washed with ethanol) and 20 mL of methanolic ammonia (7N).

  • Hydrogenation: Seal and pressurize the vessel to 50 psi with H₂ gas. Stir vigorously at room temperature.

  • Monitoring: Track H₂ consumption via the mass flow controller. Validation Check: The reaction is deemed complete when hydrogen uptake strictly plateaus at ~10 mmol.

  • Filtration: Vent the reactor safely, filter the catalyst through a tightly packed Celite pad (Caution: Raney Ni is highly pyrophoric when dry), and concentrate the filtrate.

Applications in Drug Development

The choice between these two scaffolds heavily dictates the pharmacokinetic and pharmacodynamic outcomes of the final drug candidate. When designing RNA-binding small molecules (such as HIV-1 TAR RNA inhibitors), the pyridine core is often converted into a thienopyridine scaffold via 2-mercapto intermediates[1].

Substituting a 6-methyl group with a 6-ethyl-5-methyl moiety drastically increases the local lipophilicity (LogP) and alters the spatial vector of the substituents. While the steric bulk of the 6-ethyl-5-methyl group can effectively shield the pyridine ring from oxidative metabolism (e.g., by CYP450 enzymes), it requires more forcing conditions during the initial building block synthesis (such as the conversion of 2-chloro derivatives to 2-mercapto derivatives). Researchers must weigh the benefit of increased metabolic stability against the kinetic penalties incurred during library synthesis.

References

  • Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR)
  • 110253-41-3 | 6-Ethyl-5-methylnicotinonitrile Source: BLDpharm URL
  • 6-Methylnicotinonitrile | 3222-48-8 Source: J&K Scientific LLC URL

Sources

Validation

A Comparative Guide to the Infrared Spectrum of 6-Ethyl-5-methylnicotinonitrile

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy peaks for 6-Ethyl-5-methylnicotinonitrile. Designed for researchers and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy peaks for 6-Ethyl-5-methylnicotinonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis against structurally similar compounds to highlight the unique spectral features of the target molecule. The discussion is grounded in the principles of vibrational spectroscopy, ensuring a robust understanding of the structure-spectrum correlation.

Molecular Structure and Predicted Vibrational Modes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. Covalent bonds are not rigid; they stretch, bend, and rock at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. By measuring the absorption of IR radiation, we can identify the functional groups present in a molecule.

The structure of 6-Ethyl-5-methylnicotinonitrile contains four key functional groups, each contributing distinct features to its IR spectrum: a substituted pyridine ring, a nitrile group, an ethyl group, and a methyl group.

Figure 1: Molecular Structure of 6-Ethyl-5-methylnicotinonitrile cluster_molecule N1 N C1 C N1->C1 C2 C C1->C2 N1_sub_C1 CH₂ C1->N1_sub_C1 C3 C C2->C3 C4 C C3->C4 C3_sub C≡N C3->C3_sub Nitrile C5 C C4->C5 C5->N1 C5_sub CH₃ C5->C5_sub Methyl N1_sub_C2 CH₃ N1_sub_C1->N1_sub_C2 ethyl_label Ethyl

Figure 1: Molecular Structure of 6-Ethyl-5-methylnicotinonitrile with key functional groups color-coded.

Each of these groups has characteristic vibrational frequencies. For a non-linear molecule, the number of fundamental vibrations is given by the formula 3N-6, where N is the number of atoms.[1] This results in a complex spectrum, which can be simplified by considering the contributions of individual functional groups.[1]

Detailed Spectral Analysis and Peak Assignment

The infrared spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains peaks that are highly characteristic of specific bonds, while the latter consists of complex, overlapping vibrations unique to the molecule as a whole.

Based on its structure, the predicted characteristic IR absorption peaks for 6-Ethyl-5-methylnicotinonitrile are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050 - 3010Weak-MediumC-H StretchingAromatic (Pyridine)
~2975 - 2950Medium-StrongAsymmetric C-H StretchingMethyl (-CH₃) & Ethyl (-CH₂)
~2940 - 2915Medium-StrongAsymmetric C-H StretchingMethylene (-CH₂)
~2885 - 2865MediumSymmetric C-H StretchingMethyl (-CH₃)
~2865 - 2845MediumSymmetric C-H StretchingMethylene (-CH₂)
~2235 - 2220 Strong, Sharp C≡N Stretching Aromatic Nitrile
~1600 - 1580Medium-WeakC=C and C=N Ring StretchingAromatic (Pyridine)
~1500 - 1400Medium-StrongC=C and C=N Ring StretchingAromatic (Pyridine)
~1465MediumAsymmetric C-H Bending (Scissoring)Methylene (-CH₂)
~1450MediumAsymmetric C-H BendingMethyl (-CH₃)
~1375Medium-WeakSymmetric C-H Bending ("Umbrella" Mode)Methyl (-CH₃)
< 900StrongOut-of-Plane C-H BendingAromatic (Pyridine)
C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is invaluable for distinguishing between aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch: The sp² hybridized C-H bonds of the pyridine ring are expected to produce weak to medium intensity absorptions at wavenumbers slightly above 3000 cm⁻¹.[2][3]

  • Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the ethyl and methyl groups will absorb just below 3000 cm⁻¹.[4][5] These can be further subdivided:

    • Methyl (-CH₃) groups exhibit both asymmetric (~2962 cm⁻¹) and symmetric (~2872 cm⁻¹) stretching vibrations.[6]

    • Methylene (-CH₂-) groups also show asymmetric (~2926 cm⁻¹) and symmetric (~2853 cm⁻¹) stretches.[7] The presence of four distinct peaks in the 3000-2850 cm⁻¹ range is a strong indicator of both methyl and methylene groups being present in the sample.[4]

Nitrile Stretching Region (~2230 cm⁻¹)

The most distinct and diagnostically powerful peak in the spectrum of 6-Ethyl-5-methylnicotinonitrile is the nitrile (C≡N) stretch. For aromatic nitriles, this absorption is typically strong, sharp, and found between 2240 and 2220 cm⁻¹.[8][9] The position is at a slightly lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the aromatic pyridine ring, which weakens the C≡N triple bond.[8][10] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration.

Double Bond & Aromatic Region (1650 - 1400 cm⁻¹)

The pyridine ring gives rise to a series of absorptions in this region due to C=C and C=N stretching vibrations.[2] These typically appear as a set of sharp bands of variable intensity between 1625 and 1440 cm⁻¹.[5] These peaks confirm the presence of the aromatic heterocycle.

Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of structural information from complex bending and skeletal vibrations.

  • Alkyl C-H Bending: The methyl and ethyl groups produce characteristic bending (deformation) vibrations. A symmetric bend for the methyl group (the "umbrella mode") appears around 1375 cm⁻¹, while asymmetric bending vibrations for both methyl and methylene groups are found around 1450-1465 cm⁻¹.[4][6]

  • Aromatic C-H Bending: Strong absorptions due to out-of-plane C-H bending of the pyridine ring protons appear below 900 cm⁻¹. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[5]

Comparative Spectral Analysis

To truly understand the characteristic nature of the spectrum, it is essential to compare it with structurally related molecules. This comparison allows for the definitive assignment of spectral features to specific structural motifs.

CompoundKey Missing Features vs. TargetKey Shared Features vs. Target
Nicotinonitrile (Parent Compound)Aliphatic C-H stretches (~2975-2845 cm⁻¹); Alkyl C-H bends (~1465, 1375 cm⁻¹)Aromatic C-H stretch (>3000 cm⁻¹); Nitrile stretch (~2230 cm⁻¹); Aromatic ring stretches (~1600-1400 cm⁻¹)
2,3-Lutidine (Alkyl Pyridine)Strong, sharp Nitrile (C≡N) stretch at ~2230 cm⁻¹ Aliphatic & Aromatic C-H stretches; Aromatic ring stretches; Alkyl C-H bends
Benzonitrile (Aromatic Nitrile)Aliphatic C-H stretches and bends from ethyl/methyl groups.Aromatic C-H stretch (>3000 cm⁻¹); Nitrile stretch (~2230 cm⁻¹)

This comparative logic is critical. The absence of the strong nitrile peak immediately rules out 6-Ethyl-5-methylnicotinonitrile in favor of an alkyl pyridine like 2,3-Lutidine. Conversely, the absence of aliphatic C-H stretching peaks below 3000 cm⁻¹ would point towards the parent nicotinonitrile structure.

Experimental Protocol: ATR-FTIR Spectroscopy

The acquisition of a high-quality IR spectrum is paramount. Attenuated Total Reflectance (ATR) is a modern, reliable technique for analyzing solid or liquid samples with minimal preparation.

Causality of Experimental Choices:
  • Why ATR? ATR is chosen for its simplicity and speed. It eliminates the need for preparing KBr pellets (for solids) or using liquid cells, reducing sample handling and potential for contamination.

  • Why a Background Scan? The laboratory atmosphere contains CO₂ and water vapor, both of which absorb strongly in the infrared region. A background scan measures the spectrum of the atmosphere, which is then automatically subtracted from the sample spectrum. This ensures that the resulting peaks originate solely from the sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory (e.g., with a diamond crystal) are powered on and have reached thermal equilibrium.

  • Background Collection: With the ATR crystal clean and free of any sample, initiate a background scan. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application: Place a small amount of the 6-Ethyl-5-methylnicotinonitrile sample directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection: Initiate the sample scan using the same number of scans as the background.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary and use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe to prevent cross-contamination.

Figure 2: Workflow for ATR-FTIR Spectrum Acquisition start Start prep Prepare Spectrometer (Equilibrate) start->prep background Collect Background Spectrum (Clean ATR Crystal) prep->background apply_sample Apply Sample to ATR Crystal background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process Process Data (Baseline Correction, Peak Picking) collect_sample->process clean Clean ATR Crystal process->clean end End clean->end

Figure 2: A simplified workflow for acquiring an IR spectrum using the ATR technique.

Conclusion

The infrared spectrum of 6-Ethyl-5-methylnicotinonitrile is defined by a unique combination of absorption bands. The definitive and most characteristic peak is the strong, sharp nitrile C≡N stretch located around 2235-2220 cm⁻¹. This, in conjunction with the presence of both aromatic C-H stretches above 3000 cm⁻¹ and a cluster of aliphatic C-H stretches below 3000 cm⁻¹, provides unambiguous evidence for the molecule's core structure. Further confirmation is provided by the aromatic ring vibrations in the 1600-1400 cm⁻¹ region and specific alkyl C-H bending modes in the fingerprint region. By comparing an unknown spectrum to this guide, researchers can confidently identify or differentiate 6-Ethyl-5-methylnicotinonitrile from its structural analogs.

References

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Chen, Y., Liu, Z., & Fang, C. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters, 13(41), 9745–9751. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy: More complicated molecules. Education in Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

  • ResearchGate. (2015, December 17). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinecarbonitrile. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, September 15). [Study on vibrational spectra of ethyl hexanoate molecule]. PubMed. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Infrared absorption spectra of ethyl, n-propyl and n-butyl stearates at low temperatures. Retrieved from [Link]

  • The Journal of Chemical Physics. (2016, June 14). Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene. AIP Publishing. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Comparative

Comparative Guide: UV-Vis Detection Platforms for 6-Ethyl-5-methylnicotinonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform performance comparison, solvatochromic causality, and validated experimental protocols for the detection of highly substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform performance comparison, solvatochromic causality, and validated experimental protocols for the detection of highly substituted pyridine derivatives.

Mechanistic Causality: The Photophysics of Nicotinonitriles

6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3)[1] is a highly substituted pyridine derivative that serves as a critical intermediate in pharmaceutical synthesis. Accurate quantification of this compound requires a deep understanding of its electronic transitions, which dictate its UV-Vis absorption profile.

Unsubstituted pyridine exhibits a primary ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 transition around 254 nm and a weaker 

transition originating from the nitrogen lone pair[2]. However, the substitution pattern on 6-Ethyl-5-methylnicotinonitrile fundamentally alters its electron density:
  • Bathochromic Shift: The electron-withdrawing nitrile group (-CN) at the C3 position, combined with the electron-donating alkyl groups (methyl and ethyl) at C5 and C6, extends the conjugated system. This pushes the primary

    
     absorption maximum (
    
    
    
    ) to approximately 268–272 nm .
  • Protonation Sensitivity: The

    
     transition (typically appearing as a shoulder near 240 nm) is highly sensitive to the solvent environment. In acidic conditions, the protonation of the pyridyl nitrogen completely abolishes this transition[3].
    

Understanding these photophysical rules is essential when selecting an analytical platform and solvent matrix to prevent spectral shifting and ensure quantitative accuracy.

Platform Comparison: PDA vs. Scanning UV-Vis vs. HPLC-VWD

To objectively evaluate detection methodologies, we compare the performance of a high-resolution Photodiode Array (PDA) UV-Vis Spectrophotometer (our benchmark product) against Traditional Scanning Double-Beam UV-Vis and HPLC with Variable Wavelength Detection (HPLC-VWD) .

Table 1: Performance Metrics for 6-Ethyl-5-methylnicotinonitrile Detection
Analytical FeatureHigh-Res PDA UV-Vis SpectrophotometerTraditional Scanning UV-VisHPLC-VWD (Chromatographic)
Spectral Acquisition Full spectrum (190-800 nm) in <1 sec1-2 minutes per full scanSingle/Dual wavelength monitoring
Wavelength Accuracy

nm

nm

nm
Matrix Interference Low (Utilizes spectral unmixing algorithms)High (Cannot resolve co-eluting impurities)Very Low (Physical chromatographic separation)
Throughput High (Microplate and flow-cell compatible)Low (Manual cuvette loading)Medium (Requires 5-15 min column run time)
Ideal Use Case Rapid purity checks, reaction kinetics, formulationRoutine academic teaching, simple binary mixturesComplex biological matrices, degradation studies

Expert Insight: While HPLC-VWD offers superior physical separation, the PDA UV-Vis platform provides instantaneous full-spectral data. This allows researchers to rapidly identify solvatochromic shifts in 6-Ethyl-5-methylnicotinonitrile without the throughput bottleneck of column chromatography.

Solvatochromic Effects & Matrix Selection

The choice of solvent directly impacts the absorption maximum of nicotinonitriles. A self-validating analytical method must account for these shifts to prevent integration errors.

Table 2: Solvent Influence on 6-Ethyl-5-methylnicotinonitrile
Solvent MatrixUV Cutoff (nm)Expected


Expected


Causality & Mechanistic Notes
Acetonitrile (HPLC Grade) 190 nm~272 nm~242 nmAprotic; minimal hydrogen bonding preserves the

transition energy. Ideal solvent.
Methanol 205 nm~270 nm~238 nmProtic; hydrogen bonding with the pyridine nitrogen stabilizes the lone pair, blue-shifting the

band.
0.1M HCl (Aqueous) ~200 nm~265 nmVanishesComplete protonation of the pyridyl nitrogen eliminates the lone pair, abolishing the

transition[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates built-in photometric validation for the quantification of 6-Ethyl-5-methylnicotinonitrile using a PDA UV-Vis platform.

Step 1: System Suitability Testing (SST)
  • Action: Scan a 60 mg/L potassium dichromate (

    
    ) standard dissolved in 0.005 M 
    
    
    
    .
  • Validation: Verify that absorbance maxima occur precisely at 235 nm, 257 nm, 313 nm, and 350 nm. This confirms the optical alignment and wavelength accuracy of the PDA detector before introducing the target analyte.

Step 2: Solvent Preparation and Baseline Correction
  • Action: Select HPLC-grade Acetonitrile (MeCN).

  • Causality: MeCN is chosen over water due to the poor aqueous solubility of highly alkylated pyridines and to prevent the blue-shifting of the

    
     band caused by hydrogen bonding.
    
  • Action: Fill a 10 mm pathlength quartz cuvette with MeCN and execute a baseline correction (zeroing) from 200 nm to 400 nm.

Step 3: Analyte Preparation
  • Action: Accurately weigh 10.0 mg of 6-Ethyl-5-methylnicotinonitrile reference standard.

  • Action: Dissolve in 100 mL of MeCN to create a 100

    
    g/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Action: Perform serial dilutions to create a calibration curve: 5, 10, 20, 40, and 50

    
    g/mL.
    
Step 4: Spectral Acquisition and Validation
  • Action: Scan each standard using the PDA spectrophotometer. Identify the exact

    
     (expected ~272 nm).
    
  • Validation: Extract the absorbance values at

    
     and plot against concentration. A linear regression coefficient (
    
    
    
    )
    
    
    validates the Beer-Lambert relationship and confirms the absence of concentration-dependent aggregation in the solvent matrix.

Workflow & Mechanistic Visualizations

UVVisWorkflow N1 Sample Prep (Nicotinonitrile) N2 Solvent Selection (HPLC-Grade MeCN) N1->N2 Dissolution N3 Baseline Zeroing (Quartz Cuvette) N2->N3 Aliquot N4 PDA Spectral Scan (200-400 nm) N3->N4 Acquisition N5 Peak Integration (λ_max ≈ 272 nm) N4->N5 Analysis

Fig 1: Analytical workflow for UV-Vis spectral acquisition and quantification of nicotinonitriles.

ElectronicTransitions S0 Ground State (S0) Pyridine Ring S1 Excited State (S1) π → π* (~272 nm) S0->S1 Bathochromic Shift (-CN, Alkyl groups) S2 Excited State (S2) n → π* (~242 nm) S0->S2 Sensitive to Protonation

Fig 2: Jablonski-style diagram illustrating the primary electronic transitions in nicotinonitriles.

References

  • Local Pharma Guide. "CAS NO. 110253-41-3 | 3-Pyridinecarbonitrile,6-ethyl-5-methyl-(9CI)." Local Pharma Guide Database. URL: [Link]

  • NIST Mass Spectrometry Data Center. "3-Pyridinecarbonitrile." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Elsayed, M. A. "UV-spectrum of pyridine." ResearchGate. URL:[Link]

  • SIELC Technologies. "UV-Vis Spectrum of Pyridine." SIELC Application Notes. URL:[Link]

  • Zhu, X-X., et al. "Spectroscopic Studies on Nicotine and Nornicotine in the UV Region." PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Validation

Comparative stability of ethyl-substituted vs methyl-substituted nicotinonitriles

Nicotinonitriles (cyanopyridines) are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous therapeutic agents, including P2Y12 antagonists and kinase inhibitors. During lead optim...

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinonitriles (cyanopyridines) are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous therapeutic agents, including P2Y12 antagonists and kinase inhibitors. During lead optimization, medicinal chemists frequently face a critical decision regarding the alkyl substitution pattern—most commonly choosing between a methyl or an ethyl group adjacent to the nitrile moiety.

While seemingly a minor structural modification, the choice between methyl and ethyl substitutions profoundly dictates the molecule's overall stability profile. This guide provides an in-depth, objective comparison of the metabolic and chemical stability of ethyl-substituted versus methyl-substituted nicotinonitriles, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Divergence of Stability

The stability of an alkyl-substituted nicotinonitrile must be evaluated across two distinct axes: Metabolic Stability (susceptibility to enzymatic degradation) and Chemical Stability (susceptibility to nucleophilic attack or hydrolysis). Methyl and ethyl groups exert opposing effects across these two domains.

A. Metabolic Stability: The "Magic Methyl" Advantage

Cytochrome P450 (CYP) enzymes in the liver readily oxidize alkyl groups attached to heteroaromatic rings. Ethyl groups are notoriously labile at the alpha-carbon (the benzylic/pyridylic position). Because the secondary carbon of an ethyl group stabilizes radical intermediates more effectively than a primary carbon, it is highly susceptible to CYP-mediated hydroxylation, which frequently leads to rapid dealkylation or further oxidation to carboxylic acids.

Conversely, methyl groups often represent a "soft" metabolic spot. Oxidation of a methyl group yields a primary alcohol (hydroxymethyl), which is generally oxidized at a significantly slower rate, thereby drastically reducing intrinsic clearance and extending the drug's half-life—a phenomenon often referred to as the "Magic Methyl" effect.

MetabolicPathway Substrate Alkyl-Nicotinonitrile Methyl Methyl-Substituted (Slower Oxidation) Substrate->Methyl R = CH3 Ethyl Ethyl-Substituted (Rapid Oxidation) Substrate->Ethyl R = CH2CH3 MetaboliteMe Hydroxymethyl Metabolite (Stable Intermediate) Methyl->MetaboliteMe CYP450 (Low Clearance) MetaboliteEt alpha-Hydroxyethyl -> Dealkylation Ethyl->MetaboliteEt CYP450 (High Clearance)

CYP450-mediated metabolic pathways of methyl vs. ethyl nicotinonitriles.

B. Chemical Stability: Steric Shielding of the Nitrile

The nitrile group on the pyridine ring is susceptible to base-catalyzed hydrolysis (converting to an amide or carboxylic acid) and enzymatic cleavage via nitrile hydratases. Here, the ethyl group holds the advantage. An ortho-ethyl group provides a significantly larger steric shield (quantifiable by the Verloop steric parameter) than a methyl group. This steric bulk increases the activation energy required for water or enzymatic nucleophiles to attack the electrophilic nitrile carbon, thereby enhancing the chemical and hydrolytic stability of the molecule.

Quantitative Data Comparison

The following tables summarize the divergent stability profiles of matched molecular pairs (2-methyl vs. 2-ethyl nicotinonitrile derivatives) based on established pharmacological profiling parameters.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes) Notice the significantly higher intrinsic clearance for the ethyl-substituted analog due to alpha-carbon oxidation.

Substitution PatternIntrinsic Clearance (µL/min/mg)Half-life (

, min)
Primary Metabolite Identified
2-Methyl 15.2 ± 1.445.6Hydroxymethyl derivative
2-Ethyl 48.7 ± 3.114.2Dealkylated core / Carboxylic acid

Table 2: Chemical Hydrolytic Stability of the Nitrile Group (pH 10.0, 40°C) Notice the protective steric effect of the ethyl group, resulting in a lower hydrolysis rate.

Substitution PatternHydrolysis Rate Constant (

, h⁻¹)
Half-life (

, h)
Nitrile Hydratase Lability
2-Methyl 0.0858.1High
2-Ethyl 0.03221.6Low

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data, stability assays must be designed as self-validating systems. Below are the step-by-step methodologies used to derive the comparative data above.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Profiling)

This protocol determines the intrinsic clearance (


) of the nicotinonitrile analogs.

Workflow Prep 1. Substrate Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Data 5. PK Parameter Calculation Analyze->Data

Self-validating workflow for determining in vitro microsomal stability.

  • Preparation: Prepare a 1 µM solution of the nicotinonitrile test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Positive Control): Include a parallel incubation well containing Verapamil (a known high-clearance CYP3A4 substrate). Causality: If Verapamil clearance falls outside historical baseline ranges, the microsome batch is deemed metabolically inactive, and the entire plate is invalidated.

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Internal Standard: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold acetonitrile precipitates the microsomal proteins, halting the reaction instantly. The internal standard corrects for any volumetric losses during subsequent centrifugation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the

    
    .
    
Protocol B: Accelerated Base-Catalyzed Hydrolysis Kinetic Assay

This assay measures the steric protection afforded by the alkyl group against nucleophilic attack on the nitrile.

  • Buffer Preparation: Prepare a 50 mM carbonate-bicarbonate buffer adjusted to pH 10.0.

  • Substrate Introduction: Dissolve the nicotinonitrile analog in DMSO (to ensure solubility) and spike it into the buffer to a final concentration of 50 µM (final DMSO concentration < 2%).

  • System Validation (Internal Standard): Spike the solution with 50 µM Biphenyl. Causality: Biphenyl is completely inert to base hydrolysis. Tracking its peak area alongside the test compound ensures that any observed decrease in the test compound's concentration is due to true chemical degradation, not solvent evaporation or HPLC injection errors.

  • Incubation & Sampling: Incubate the sealed vials in a thermomixer at 40°C. Sample 20 µL at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: Immediately neutralize each sample with an equal volume of 0.1 M HCl to arrest hydrolysis.

  • Quantification: Analyze via HPLC-UV (typically at 254 nm). Plot the natural log of the remaining concentration versus time to determine the pseudo-first-order rate constant (

    
    ).
    

Strategic Recommendations for Drug Development

  • Select Methyl Substitution when the primary liability of the lead series is rapid in vivo clearance. The methyl group will minimize CYP450-mediated alpha-carbon oxidation, often resulting in a profound increase in metabolic half-life and potency.

  • Select Ethyl Substitution when the molecule requires increased lipophilicity to cross lipid membranes, or when the adjacent nitrile group is undergoing premature hydrolysis in vivo. The added steric bulk of the ethyl group will physically shield the electrophilic carbon of the nitrile from nucleophilic attack.

References

  • WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as irak inhibitors.
  • Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)
Comparative

Unambiguous Structural Elucidation of 6-Ethyl-5-methylnicotinonitrile: A Comparative Guide

As drug development and synthetic chemistry advance, the demand for absolute structural certainty of highly functionalized intermediates has never been higher. For pyridine derivatives like 6-Ethyl-5-methylnicotinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the demand for absolute structural certainty of highly functionalized intermediates has never been higher. For pyridine derivatives like 6-Ethyl-5-methylnicotinonitrile (CAS: 110253-41-3, Formula: C9H10N2), confirming the exact regiochemistry of alkyl substituents relative to the heteroatom and the nitrile group is a notorious analytical bottleneck.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal analytical alternatives (NMR, HRMS, and MicroED). Designed for researchers and application scientists, this document synthesizes the causality behind experimental choices, ensuring that your structural confirmation workflows are robust, self-validating, and publication-ready.

The Regiochemical Challenge: Why Standard Modalities Fall Short

The molecular architecture of 6-Ethyl-5-methylnicotinonitrile features a pyridine ring substituted at the 3- (cyano), 5- (methyl), and 6- (ethyl) positions.

During synthesis, distinguishing this target from its regioisomers (e.g., 5-ethyl-6-methylnicotinonitrile) using standard techniques presents significant challenges:

  • Mass Spectrometry (HRMS): While excellent for confirming the exact mass and elemental composition[1], HRMS is fundamentally blind to regiochemistry. Isomers yield identical parent ions (

    
    
    
    
    
    ).
  • Nuclear Magnetic Resonance (NMR): 1D

    
    H NMR reveals the presence of the alkyl groups and the two isolated aromatic protons (H2 and H4). However, assigning the exact positions of the ethyl and methyl groups relies heavily on 2D HMBC (Heteronuclear Multiple Bond Correlation) and NOESY experiments[2]. If the 
    
    
    
    C chemical shifts of C5 and C6 are nearly identical, or if NOE cross-peaks are ambiguous due to the rotational freedom of the alkyl chains, topological inference can lead to misassignment.

The SCXRD Advantage: Single-Crystal X-ray Diffraction bypasses topological inference entirely. Because X-rays scatter off electron clouds, SCXRD provides a direct, topographical map of the molecule[]. It allows scientists to differentiate the pyridine nitrogen from carbon atoms based on electron density peak heights (N=7e⁻ vs. C=6e⁻) and precise bond lengths (C-N


 1.33 Å vs. C-C 

1.39 Å), unequivocally anchoring the ethyl group to the C6 position.

Comparative Performance Matrix

The following table objectively compares the performance of SCXRD against alternative modalities for the structural confirmation of highly substituted pyridines.

Analytical ModalityPrimary Information YieldSpatial ResolutionSample RequirementKey Limitation for Regioisomers
SCXRD (Product) Absolute 3D spatial coordinates, bond lengths, and angles.Atomic (< 0.8 Å)~0.1 mm high-quality single crystal.Requires successful crystallization.
1D / 2D NMR Atomic connectivity via scalar and through-space couplings.Topological (Connectivity)~5-10 mg dissolved in deuterated solvent.Susceptible to overlapping signals and ambiguous NOEs.
HRMS (ESI-TOF) Exact mass, elemental composition, and fragmentation patterns.Molecular Weight< 1 µg (solution).Cannot differentiate exact positional regioisomers.
MicroED 3D spatial coordinates from nanocrystalline powders.Atomic (< 1.0 Å)Nanocrystals / fine powder.Difficult phase problem resolution; beam damage.

Data supported by recent advancements in small molecule structure elucidation methodologies[4],[5].

Structural Elucidation Decision Workflow

To optimize time and resources, structural elucidation should follow a logical progression from high-throughput topological methods to definitive topographical confirmation.

Workflow A Synthesized Compound (C9H10N2) B HRMS Analysis (Formula Confirmation) A->B C 1D/2D NMR (Connectivity Inference) B->C D Regiochemical Ambiguity? (C5 vs C6 alkylation) C->D E SCXRD (Absolute 3D Structure) D->E Single Crystals Available F MicroED (Powder Diffraction) D->F Only Nanocrystals/Powder

Figure 1: Decision tree for selecting the appropriate structural elucidation modality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies required to confirm the structure of 6-Ethyl-5-methylnicotinonitrile. Each protocol includes a built-in validation checkpoint.

Protocol A: Crystal Growth via Vapor Diffusion

Causality: 6-Ethyl-5-methylnicotinonitrile is a relatively small, non-polar organic molecule. Vapor diffusion slowly decreases the solubility of the compound in the mother liquor, promoting nucleation of high-quality, defect-free single crystals required for SCXRD.

  • Dissolution: Dissolve 10 mg of purified 6-Ethyl-5-methylnicotinonitrile in 0.5 mL of ethyl acetate (solvent) in a 2 mL inner vial.

  • Anti-solvent Chamber: Place the 2 mL vial inside a larger 20 mL vial containing 3 mL of hexanes (anti-solvent).

  • Sealing: Cap the outer vial tightly and leave undisturbed at 4°C for 3–7 days.

  • Validation Checkpoint: Inspect under a polarized light microscope. Crystals must extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates.

Protocol B: SCXRD Data Collection and Refinement

Causality: Using a Mo K


 or Cu K

microfocus source ensures sufficient diffraction intensity from small organic crystals. The refinement process iteratively minimizes the difference between the observed diffraction pattern and the calculated structural model.
  • Mounting: Coat a selected crystal (

    
     mm) in paratone oil and mount it on a MiTeGen loop.
    
  • Cooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream to minimize atomic thermal vibrations (improving high-angle resolution).

  • Data Collection: Collect full sphere data utilizing

    
     and 
    
    
    
    scans.
  • Integration & Reduction: Use software (e.g., APEX3 or CrysAlisPro) to integrate intensities and apply multi-scan absorption corrections.

    • Validation Checkpoint: Ensure the internal agreement factor (

      
      ) is < 0.05, indicating high data quality and correct Laue group assignment.
      
  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
    
    • Validation Checkpoint: The final

      
       value must be < 0.05, and the maximum residual electron density peak in the difference Fourier map should be < 0.5 e⁻/ų, proving the model perfectly accounts for the observed data.
      

Refinement Step1 Diffraction Data Collection (Mo/Cu Kα Radiation) Step2 Data Reduction & Integration (Check R-int < 0.05) Step1->Step2 Step3 Phase Problem Solution (Intrinsic Phasing) Step2->Step3 Step4 Initial Electron Density Map (Locate C and N atoms) Step3->Step4 Step5 Anisotropic Refinement (Least-Squares on F²) Step4->Step5 Step6 Hydrogen Atom Assignment (Riding Model) Step5->Step6 Step7 Final CIF Generation (R1 < 0.05, Goodness-of-Fit ~1.0) Step6->Step7

Figure 2: Step-by-step logic for crystallographic data reduction and structure refinement.

Expected Quantitative Data (SCXRD)

When Protocol B is executed successfully on 6-Ethyl-5-methylnicotinonitrile, the resulting crystallographic information file (CIF) will yield quantitative parameters similar to those outlined in the table below. These metrics serve as the definitive proof of structure.

Crystallographic ParameterExpected / Representative ValueSignificance for Structural Confirmation
Crystal System Monoclinic or TriclinicTypical packing for asymmetric organic small molecules.
Space Group

or

Centrosymmetric packing confirms the molecule is achiral.
Z (Molecules per unit cell) 4 (for

)
Determines the asymmetric unit size (

).
C-N Bond Length (Pyridine) 1.335(2) ÅDifferentiates the heteroatom from C-C ring bonds (~1.39 Å).
C(5)-CH3 Bond Length 1.505(3) ÅConfirms

-

carbon-carbon connectivity at position 5.
Final

[I > 2

(I)]
~ 0.035 - 0.045Indicates a highly accurate model with < 5% error margin.
Goodness-of-Fit (S) 1.02 - 1.05Validates that the weighting scheme applied during refinement is correct.

Conclusion

While HRMS and 2D NMR are indispensable tools for rapid, solution-state analysis[1],[2], they inherently rely on inferential logic to assign regiochemistry. For a densely functionalized system like 6-Ethyl-5-methylnicotinonitrile, where the risk of isomeric misassignment is high, Single-Crystal X-ray Crystallography remains the ultimate arbiter of truth[]. By directly mapping the electron density, SCXRD transforms structural hypothesis into absolute, quantifiable certainty.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXqC7m3kVVroYuJC35Y0kjWsnw_9Ph8LtW2FMLVf3zks_dOR5kc4swBrQuE442opdwpd4DYGUK7UDWodDfdcmelgHC1tsLSVVDf6334sAX7Ae-K9Mw3rghwekIEBEoW-2iaK3piaWDVNouk_Y=]
  • The Evolving Landscape of NMR Structural Elucidation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4Cnspj-omBtEVLxUdr5PkEwkk4MY5_dUArh0RBtIh4o_VSQ9SQoa0UkU1mJ-F0PUj_mK0bvu-VHV63U7pGk4QdVWbD04u5u1Xej2Dx-4GGW7G3Il8YpzC1UgY6w2cUKU7A==]
  • MicroED in natural product and small molecule research. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqByw1zK0p3liyoSUvVEC0hPIMuJeLK1m_adsSnq5UBScznpiDtYcnHfIVZYJYp9Wnmik0luhyRCAAX5EuUNyTT9jAH5DEng6hhu8Qpt_KfOXKOf-bF4Ps3-jgyvep0x4Jgt_fLchULC9uGqVRq2ahboTbY8XUHrFWcsYjpsf95Yl8J9fbUc0wbLKpc597ZqwM2yAEvZoU9ziSvssz6awcIGJk2A==]
  • X-Ray Crystallography for Hit Confirmation. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz8uaVp2G277smLlTFEKAuSC_C_2fgVk6RAEzBSbPFKP4jS_CWtkOl3CpahYAtj4AEijbhd2JYxWqTxhqJJ_T4F0Rt7PzBoDsC9d_GkNU7EKU8jZ8bWG6epfEj-LVENyuNSLOaqJLAzyfGAPgYGsUz8ldXOEp6a-AOqqZH-TyiW7m0P_r6yX0HLpMecBKqy6UmTVd9]

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Validation

A Comparative Guide to Quality Control Assays for Commercial 6-Ethyl-5-methylnicotinonitrile Batches

Introduction 6-Ethyl-5-methylnicotinonitrile is a substituted pyridine derivative that, like many nicotinonitriles, holds potential as a key intermediate in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Ethyl-5-methylnicotinonitrile is a substituted pyridine derivative that, like many nicotinonitriles, holds potential as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The precise arrangement of its functional groups—a nitrile, an ethyl group, and a methyl group on a pyridine scaffold—makes it a valuable synthon for medicinal chemists. However, the efficacy and safety of any downstream API are fundamentally dependent on the purity and quality of such starting materials. This guide provides a comprehensive framework for establishing a robust quality control (QC) system for commercial batches of 6-Ethyl-5-methylnicotinonitrile.

Drawing from established principles for pharmaceutical intermediates as outlined by the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP), this document details a suite of recommended analytical assays.[3][4][5][6][7][8][9] It further offers a comparative analysis of these techniques, explaining the scientific rationale behind their selection to ensure a self-validating and comprehensive QC strategy. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in their work.

The Imperative of a Multi-Faceted QC Approach

A single analytical technique is insufficient to fully characterize a chemical intermediate and ensure its quality. A robust QC strategy relies on a series of orthogonal assays, each providing a unique piece of information that, when combined, creates a comprehensive quality profile. This approach ensures not only the identity and purity of the compound but also the absence of potentially harmful impurities that could compromise subsequent synthetic steps or the safety of the final product.

The following diagram illustrates the logical workflow of a comprehensive QC testing protocol for 6-Ethyl-5-methylnicotinonitrile, from initial identification to the quantification of specific impurities.

Caption: A logical workflow for the quality control of 6-Ethyl-5-methylnicotinonitrile.

Identity Confirmation: Is It the Right Molecule?

The first and most critical step in quality control is confirming the identity of the material. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR should be performed on every batch.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 6-Ethyl-5-methylnicotinonitrile is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and the singlet of the methyl group.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The spectrum should show the expected number of signals for the pyridine ring carbons, the nitrile carbon, and the carbons of the ethyl and methyl substituents.

Why it's essential: NMR provides a detailed fingerprint of the molecule, making it highly specific for identification and sensitive to subtle structural changes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For 6-Ethyl-5-methylnicotinonitrile, the FTIR spectrum should exhibit characteristic absorption bands for:

  • C≡N (nitrile) stretch: Typically a sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C and C=N (aromatic ring) stretches: A series of bands in the 1400-1600 cm⁻¹ region.

  • C-H (aliphatic) stretches: Bands just below 3000 cm⁻¹ for the ethyl and methyl groups.

Why it's a good complementary technique: FTIR is fast and requires minimal sample preparation. It serves as a quick identity check and can indicate the presence of certain functional group impurities (e.g., a broad -OH stretch if the nitrile has hydrolyzed to a carboxylic acid).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.

Why it's crucial for confirmation: MS provides definitive evidence of the molecular weight, a critical parameter for identity verification.

Purity Assessment and Impurity Profiling

Once the identity is confirmed, the focus shifts to quantifying the purity of the batch and identifying any impurities. Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling.[12][13][14] A validated reverse-phase HPLC method with UV detection is recommended.

Comparison of Chromatographic Techniques for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best for volatile and thermally stable compounds.
Typical Impurities Detected Starting materials, intermediates, by-products, and degradation products with similar or lower volatility than the main compound.Residual solvents, volatile starting materials, and low-boiling point by-products.
Advantages for this Topic Ideal for analyzing the non-volatile 6-Ethyl-5-methylnicotinonitrile and its likely non-volatile impurities.Excellent for quantifying volatile impurities that may not be detected by HPLC.
Disadvantages for this Topic May not be suitable for highly volatile impurities like residual solvents.The compound itself may have limited volatility, potentially requiring high inlet temperatures that could cause degradation.

Experimental Protocol: Proposed HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is a common starting point for pyridine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 6-Ethyl-5-methylnicotinonitrile (likely around 260-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Why it's the primary choice for purity: HPLC is highly versatile and can separate a wide range of potential impurities, including starting materials, by-products from the synthesis, and degradation products.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][8][15][16] It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the manufacturing process.

Experimental Protocol: Proposed GC-MS Method

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute the main compound and less volatile impurities.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 amu.

Why it's a necessary complement to HPLC: GC-MS provides a comprehensive profile of volatile impurities that are often missed by HPLC analysis.

Analysis of Specific Contaminants

Beyond general purity, several specific contaminants must be controlled within strict limits.

Water Content by Karl Fischer Titration

Excess water can affect the stability of the compound and may interfere with subsequent reactions. Karl Fischer titration is the standard method for the specific and accurate determination of water content.[1][4][17][18][19]

Why it's superior to Loss on Drying (LOD): LOD measures the loss of any volatile component upon heating, not just water. Karl Fischer titration is a chemical reaction specific to water, providing a more accurate measurement of water content.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator: An automated volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent.

  • Solvent: A suitable solvent in which the sample is soluble and that does not react with the KF reagent (e.g., methanol, anhydrous).

  • Procedure: A known weight of the sample is dissolved in the solvent and titrated with the Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the volume of titrant consumed.[17]

Residual Solvents

Organic solvents are often used in the synthesis and purification of chemical intermediates. Their levels in the final product must be controlled according to regulatory guidelines such as USP <467> and ICH Q3C.[3][5][7][20][21]

Methodology: The standard method is headspace gas chromatography (HS-GC) with flame ionization detection (FID).[5][21] This technique is highly sensitive and specific for volatile organic compounds.

Elemental Impurities (Heavy Metals)

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. These impurities can be toxic and may also catalyze degradation of the product. USP <232> and ICH Q3D provide limits and testing procedures for elemental impurities.[9][22][23][24][25]

Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred techniques due to their high sensitivity and ability to measure multiple elements simultaneously.[9][23][24]

Comparison with Alternative Nicotinonitrile Intermediates

While 6-Ethyl-5-methylnicotinonitrile has a specific substitution pattern, a variety of other substituted nicotinonitriles are commercially available and used in organic synthesis. The choice of intermediate is dictated by the desired final product. Below is a comparison of 6-Ethyl-5-methylnicotinonitrile with other common nicotinonitrile building blocks.

CompoundStructureKey FeaturesPotential Applications
6-Ethyl-5-methylnicotinonitrile A trisubstituted pyridine with alkyl groups, offering sites for further functionalization.Precursor for complex heterocyclic systems.
3-Cyanopyridine (Nicotinonitrile) The parent compound of the nicotinonitrile family.A fundamental building block for a wide range of pharmaceuticals, including niacinamide (Vitamin B3).[2][26][27][28]
6-Chloronicotinonitrile Contains a reactive chlorine atom that can be displaced in nucleophilic aromatic substitution or used in cross-coupling reactions.Synthesis of substituted pyridines where functionalization at the 6-position is required.
2-Amino-4,6-disubstituted-nicotinonitriles Highly functionalized pyridines with an amino group that can be further modified.Building blocks for fused heterocyclic systems with potential biological activity.

The selection of a particular nicotinonitrile derivative is a strategic decision in synthetic chemistry, with each compound offering a unique set of reactive handles for constructing target molecules.[29][30]

Conclusion

A comprehensive quality control strategy for commercial batches of 6-Ethyl-5-methylnicotinonitrile is essential for ensuring its suitability as a pharmaceutical intermediate. The suite of assays described in this guide—encompassing spectroscopic identification, chromatographic purity assessment, and specific contaminant analysis—provides a robust, self-validating framework for quality assurance. By integrating these methods, researchers and manufacturers can ensure the consistency, purity, and safety of this important chemical building block, thereby upholding the principles of scientific integrity and contributing to the development of high-quality pharmaceuticals.

References

  • USP <467> Residual Solvents.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
  • BenchChem. (2025). Alternative reagents to (E)
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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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